Cys modifier 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H15N5O5 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
(E)-N-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]-4-oxo-4-phenylbut-2-enamide |
InChI |
InChI=1S/C18H15N5O5/c24-15(12-4-2-1-3-5-12)8-9-16(25)20-11-10-19-13-6-7-14(23(26)27)18-17(13)21-28-22-18/h1-9,19H,10-11H2,(H,20,25)/b9-8+ |
InChI Key |
BCMZWBOLYVJVMB-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=O)NCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)NCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Architect's Guide to Unlocking the Cysteine Proteome: A Technical Whitepaper on the Discovery and Synthesis of Novel Cysteine Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeting of cysteine residues has emerged as a powerful strategy in modern drug discovery, enabling the development of highly potent and selective therapeutics against previously "undruggable" protein targets. The unique nucleophilicity of the cysteine thiol allows for the formation of stable covalent bonds with electrophilic small molecules, offering prolonged target engagement and enhanced pharmacological effects. This technical guide provides an in-depth overview of the core methodologies employed in the discovery and synthesis of novel cysteine modifiers, from initial screening to lead optimization. We will delve into the experimental protocols for key techniques, present quantitative data for a range of covalent inhibitors, and visualize complex biological and experimental workflows.
I. Discovery of Novel Cysteine Modifiers: A Multi-pronged Approach
The identification of novel cysteine-reactive compounds requires a systematic and multi-faceted approach that integrates chemoproteomic profiling, fragment-based screening, and rigorous validation assays.
Chemoproteomic Profiling for Ligandable Cysteine Identification
Chemoproteomic platforms are instrumental in identifying reactive and functionally significant cysteine residues across the proteome.[1] Activity-based protein profiling (ABPP), particularly the isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) method, allows for the quantitative assessment of cysteine reactivity in native biological systems.
This protocol outlines the key steps for identifying hyper-reactive cysteines in a cellular proteome.
-
Proteome Preparation: Lyse cultured cells (e.g., Jurkat T cells) in a buffer devoid of reducing agents and detergents that could interfere with subsequent labeling.
-
Probe Labeling: Treat the proteome with a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), at varying concentrations to assess reactivity.
-
Click Chemistry: Conjugate the probe-labeled proteins to isotopically light and heavy biotin-azide tags. This allows for the relative quantification of probe labeling between different experimental conditions.
-
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads and perform on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified cysteine residues and quantify their relative reactivity based on the isotopic ratios.[2]
Fragment-Based Screening for Hit Identification
Fragment-based ligand discovery (FBLD) has proven to be a powerful strategy for identifying starting points for covalent inhibitor design. Screening libraries of small, electrophilic fragments against a protein of interest can reveal novel binding pockets and chemical scaffolds.[3]
This protocol describes a common workflow for screening a library of disulfide-containing or electrophilic fragments against a target protein.[3][4]
-
Library and Target Preparation: Prepare a library of cysteine-reactive fragments (e.g., disulfide-containing fragments or those with warheads like acrylamide or chloroacetamide). Purify the target protein to a high degree.
-
Incubation: Incubate the target protein with individual fragments or pools of fragments under defined conditions (buffer, temperature, and time).
-
Mass Spectrometry Analysis: Analyze the reaction mixtures using intact protein mass spectrometry (e.g., LC-MS). The formation of a covalent adduct will result in a mass shift corresponding to the molecular weight of the fragment.
-
Hit Confirmation and Validation: Confirm positive hits from pooled screens by re-testing individual fragments. Validate the functional consequences of covalent modification using appropriate biochemical or cellular assays.
II. Synthesis of Cysteine-Reactive Warheads
The design and synthesis of the electrophilic "warhead" is a critical aspect of developing targeted covalent inhibitors. The reactivity of the warhead must be finely tuned to ensure selective targeting of the desired cysteine residue while minimizing off-target reactions. Common classes of cysteine-reactive warheads include α,β-unsaturated carbonyls, haloacetamides, vinyl sulfones, and maleimides.
Synthesis of α,β-Unsaturated Carbonyls
Acrylamides are one of the most widely used warheads in covalent drug design.
-
Amide Bond Formation: React an aniline derivative with acryloyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (e.g., 0 °C) to form the corresponding N-aryl acrylamide.
-
Purification: Purify the product by column chromatography or recrystallization.
Synthesis of Chloroacetamides
Chloroacetamides are another common class of cysteine-reactive electrophiles.
-
Acylation: React an aniline derivative with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) in an aprotic solvent (e.g., dichloromethane or acetone).
-
Purification: Purify the resulting N-aryl chloroacetamide by column chromatography or recrystallization.
Synthesis of Vinyl Sulfones
Vinyl sulfones are effective Michael acceptors that can react with cysteine thiols.
-
Phosphonate Synthesis: Prepare a sulfonylmethylphosphonate reagent.
-
Olefination: React the phosphonate with an aldehyde in the presence of a base to generate the vinyl sulfone.
Synthesis of Maleimides
Maleimides are reactive electrophiles that readily undergo Michael addition with thiols.
-
Ring Formation: React maleic anhydride with a primary amine to form a maleamic acid intermediate.
-
Cyclization/Dehydration: Cyclize the maleamic acid, typically by heating with a dehydrating agent like acetic anhydride, to yield the N-substituted maleimide.
III. Quantitative Analysis of Covalent Inhibition
A thorough understanding of the kinetics of covalent bond formation is crucial for optimizing the potency and selectivity of cysteine modifiers. The key parameters are the initial binding affinity (Ki) and the maximal rate of inactivation (kinact). The overall efficiency of a covalent inhibitor is often expressed as the second-order rate constant kinact/Ki.
Table 1: Quantitative Data for Selected Covalent Inhibitors Targeting Cysteine
| Inhibitor | Target | Warhead | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |
| Ibrutinib | BTK | Acrylamide | 4.1 | 0.048 | 1.2 x 107 | |
| Afatinib | EGFR | Acrylamide | 0.5 | 0.042 | 8.4 x 107 | |
| Osimertinib | EGFR (T790M) | Acrylamide | 2.6 | 0.017 | 6.5 x 106 | |
| Sotorasib | KRAS G12C | Acrylamide | - | - | 1.1 x 104 | |
| Compound 14 | EGFR (T790M/L858R) | Allenamide | - | - | 3.0 x 10-1 min-1 |
Note: The kinetic parameters for covalent inhibitors can be determined using various methods, including progress curve analysis and competition assays. The specific assay conditions can influence the measured values.
IV. Visualizing Key Processes in Cysteine Modifier Discovery
Diagrams are essential for illustrating the complex workflows and signaling pathways involved in the study of cysteine modifiers.
Covalent Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery of targeted covalent inhibitors.
References
Unraveling the Impact of Cysteine Modification: A Technical Guide to Ubiquitin-Fold Modifier 1 (UFM1)
An In-depth Examination of the UFM1 System and its Effects on Protein Structure and Function for Researchers, Scientists, and Drug Development Professionals.
The modification of cysteine residues within proteins is a critical post-translational event that governs a vast array of cellular processes. While the term "Cys modifier 1" can refer to specific chemical probes, such as the fluorescent carbonylacrylic derivative used for protein bioconjugation, a more profound biological role is embodied by the Ubiquitin-fold modifier 1 (UFM1) system. This technical guide will delve into the intricacies of UFM1, a ubiquitin-like protein, and its covalent attachment to target proteins—a process termed UFMylation. We will explore the enzymatic cascade of UFMylation, its structural and functional consequences for proteins, and the experimental methodologies used to study this pathway, providing a comprehensive resource for professionals in research and drug development.
The UFM1 Conjugation Pathway: A Step-by-Step Overview
UFMylation is a dynamic and reversible post-translational modification that involves a three-enzyme cascade, analogous to ubiquitination. This process meticulously attaches UFM1 to lysine residues of substrate proteins.[1][2][3][4]
The key enzymatic players in this pathway are:
-
UBA5 (E1-like activating enzyme): UBA5 activates the C-terminus of UFM1 in an ATP-dependent manner, forming a high-energy thioester bond.[5]
-
UFC1 (E2-like conjugating enzyme): The activated UFM1 is then transferred from UBA5 to the catalytic cysteine residue of UFC1.
-
UFL1 (E3-like ligase): UFL1, often in complex with adaptor proteins like DDRGK1, facilitates the final transfer of UFM1 from UFC1 to a specific lysine residue on the target protein.
This process can be reversed by UFM1-specific proteases (UFSPs), such as UFSP2, which cleave UFM1 from its substrates, ensuring a regulated and dynamic system.
Experimental Workflow for Studying UFMylation
Caption: A generalized experimental workflow for the identification and characterization of UFMylated proteins.
Structural Implications of UFMylation
The covalent attachment of the 9.1 kDa UFM1 protein can induce significant conformational changes in the target protein. These structural alterations can, in turn, affect protein stability, localization, and interaction with other molecules.
The crystal structure of mouse UfSP2, a deufmylating enzyme, reveals a C-terminal catalytic domain responsible for cleaving UFM1 from its targets. This structural insight provides a basis for understanding the recognition and removal of this modification. The active site of UfSP2 contains key residues (Cys294, Asp418, His420, Tyr282) that are crucial for its catalytic activity.
| Parameter | Value | Method | Reference |
| UFM1 Molecular Weight | 9.1 kDa | Mass Spectrometry | |
| UfSP2 Crystal Structure Resolution | 2.6 Å | X-ray Crystallography |
Logical Relationship of UFMylation's Impact on Protein Structure
Caption: The cascading effects of UFMylation on the structural properties of a target protein.
Functional Consequences of Protein UFMylation
UFMylation has been implicated in a variety of crucial cellular functions, highlighting its importance in maintaining cellular homeostasis. Deregulation of this pathway is associated with several human diseases, including certain types of cancer.
Key Cellular Processes Regulated by UFMylation:
-
Endoplasmic Reticulum (ER) Stress Response: UFMylation plays a significant role in the ER stress response, a critical pathway for managing unfolded or misfolded proteins.
-
Cell Cycle Control: The modification of specific proteins by UFM1 is involved in regulating the cell cycle.
-
Signaling Transduction: UFMylation can modulate signaling pathways within the cell.
-
Breast Cancer Progression: Estrogen-induced UFMylation of ASC1 has been shown to promote ERα-transactivation, contributing to the development of breast cancer.
Signaling Pathway: UFMylation in Breast Cancer
Caption: A simplified signaling pathway illustrating the role of UFMylation in breast cancer.
Experimental Protocols for Studying UFMylation
Investigating the UFM1 system requires a combination of biochemical, molecular, and cellular biology techniques.
4.1. In Vitro UFMylation Assay
This assay reconstitutes the UFMylation cascade in a test tube to confirm the activity of the enzymes and identify potential substrates.
-
Materials: Recombinant UFM1, UBA5, UFC1, UFL1, and the putative substrate protein. ATP, reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Protocol:
-
Combine the recombinant enzymes, UFM1, and the substrate protein in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and immunoblotting using antibodies against the substrate protein or UFM1. An upward shift in the molecular weight of the substrate indicates UFMylation.
-
4.2. Immunoprecipitation of UFMylated Proteins from Cell Lysates
This method is used to isolate UFMylated proteins from a complex cellular mixture.
-
Materials: Cell culture, lysis buffer (containing protease and deufmylase inhibitors), antibody against the protein of interest or UFM1, protein A/G agarose beads.
-
Protocol:
-
Lyse the cells to obtain a total protein extract.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the specific antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove unbound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and immunoblotting to detect UFMylated species.
-
4.3. Mass Spectrometry for Identification of UFMylation Sites
Mass spectrometry is a powerful tool for identifying the specific lysine residues on a substrate protein that are modified by UFM1.
-
Protocol:
-
Isolate the UFMylated protein band from an SDS-PAGE gel.
-
Perform in-gel digestion of the protein using a protease such as trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database to identify peptides. The presence of a diglycine remnant on a lysine residue following trypsin digestion is a characteristic signature of ubiquitination or UFMylation, which can be used to pinpoint the modification site.
-
Broader Context of Cysteine Modification
While this guide focuses on UFM1, it is important to recognize that cysteine residues are subject to a wide range of modifications that are crucial for protein function. These include:
-
Oxidation: Reversible or irreversible oxidation of the cysteine thiol group to sulfenic, sulfinic, or sulfonic acid.
-
S-nitrosylation: The addition of a nitroso group to the thiol.
-
S-glutathionylation: The formation of a mixed disulfide with glutathione.
-
Disulfide bond formation: The covalent linkage of two cysteine residues.
These modifications act as molecular switches, modulating protein activity, protecting against oxidative stress, and participating in signal transduction. Quantitative proteomic approaches, such as CysQuant, allow for the simultaneous measurement of cysteine oxidation states and protein abundance, providing valuable insights into redox regulation.
Conclusion and Future Directions
The study of protein modification by UFM1 is a rapidly evolving field. Understanding the molecular mechanisms of the UFMylation pathway and its impact on protein structure and function is paramount for elucidating its role in health and disease. The development of specific inhibitors for the enzymes in the UFMylation cascade holds therapeutic promise, particularly in the context of diseases like breast cancer where this pathway is dysregulated. Further research, employing the advanced experimental protocols outlined in this guide, will be instrumental in fully decrypting the UFM1 enigma and harnessing this knowledge for the development of novel therapeutic strategies.
References
- 1. Ubiquitin-Fold Modifier 1 Acts as a Positive Regulator of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the functional role of UFMylation in cells (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decrypting UFMylation: How Proteins Are Modified with UFM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Specialized Ubiquitin-Like Modifications: Shedding Light into the UFM1 Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel protein-conjugating system for Ufm1, a ubiquitin-fold modifier - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Cysteine Reactivity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique nucleophilic and redox-sensitive nature of cysteine residues underpins their critical roles in a vast array of biological processes, including enzymatic catalysis, signal transduction, and protein stability. Consequently, the ability to accurately predict cysteine reactivity has become indispensable in modern drug discovery and chemical biology, particularly for the rational design of targeted covalent inhibitors. This in-depth technical guide provides a comprehensive overview of the core in silico methodologies for predicting cysteine reactivity, detailed experimental protocols for their validation, and an exploration of a key signaling pathway where cysteine reactivity is paramount.
Core Methodologies for In Silico Cysteine Reactivity Prediction
The prediction of cysteine reactivity is a multifaceted challenge that can be approached from several computational angles. These methods can be broadly categorized into structure-based, sequence-based (machine learning), and quantum mechanics approaches.
Structure-Based Prediction
Structure-based methods leverage the three-dimensional atomic coordinates of a protein to calculate physicochemical properties that influence cysteine reactivity. The most critical of these is the acid dissociation constant (pKa) of the cysteine thiol group. A lower pKa indicates a greater propensity for the thiol to exist in its more reactive thiolate anion form at physiological pH.
Several tools are available for pKa prediction, each employing different algorithms and energy functions:
-
PROPKA : An empirical method that predicts pKa values based on the protein's three-dimensional structure, considering hydrogen bonds, desolvation effects, and charge-charge interactions.[1]
-
H++, MCCE : These methods utilize continuum electrostatics models, such as the Poisson-Boltzmann equation, to calculate pKa values.
-
MOE (Molecular Operating Environment) : A comprehensive software suite that includes modules for pKa prediction.
The accuracy of these methods can vary, and their performance is often benchmarked against experimentally determined pKa values.
Sequence-Based Prediction using Machine Learning
In the absence of a protein structure, machine learning models trained on large datasets of known reactive and non-reactive cysteines offer a powerful predictive alternative. These models utilize a variety of features derived from the protein sequence to make predictions.
Commonly used machine learning algorithms include:
-
Support Vector Machines (SVM) : As exemplified by the sbPCR (sequence-based prediction of cysteine reactivity) tool, SVMs can effectively classify cysteines based on local sequence features.[2][3] sbPCR combines local alignment searches with analyses of k-spaced amino acid pairs (tCKSAAP) to achieve high prediction accuracy.[2]
-
XGBoost : This gradient boosting framework has been successfully applied to predict changes in cysteine reactivity upon post-translational modifications like phosphorylation, using features such as sequence information and distance to the modification site.[4]
-
Neural Networks (e.g., MPNN, RF) : Message Passing Neural Networks and Random Forests have been used to predict the outcome of cysteine trapping assays, which identify compounds that form reactive metabolites.
Feature Engineering for Machine Learning Models:
The performance of machine learning models is heavily dependent on the quality of the input features. Key features for cysteine reactivity prediction include:
-
Sequence-based features :
-
Amino acid composition : Frequency of different amino acids surrounding the cysteine.
-
Physicochemical properties : Hydrophobicity, polarity, and charge of neighboring residues.
-
Position-Specific Scoring Matrices (PSSM) : Captures evolutionary conservation information.
-
k-spaced amino acid pairs (CKSAAP) : Considers the frequency of amino acid pairs separated by a certain number of residues.
-
-
Structure-based features (if available) :
-
Solvent Accessible Surface Area (SASA) : The degree to which a residue is exposed to the solvent.
-
pKa : The predicted acid dissociation constant.
-
Hydrogen bonding patterns : The presence of hydrogen bond donors or acceptors near the cysteine thiol.
-
Local secondary structure : Whether the cysteine resides in an alpha-helix, beta-sheet, or loop.
-
Quantum Mechanics (QM) Approaches
Quantum mechanics methods, such as Density Functional Theory (DFT), offer the most accurate approach for calculating the intrinsic reactivity of a cysteine residue. By modeling the electronic structure of the cysteine and its immediate microenvironment, QM can provide detailed insights into reaction mechanisms and activation energies. However, the high computational cost of QM calculations generally limits their application to smaller systems or active site models.
Data Presentation: Quantitative Comparison of Prediction Methods
The following tables summarize the performance of various in silico cysteine reactivity and pKa prediction tools based on published data. These metrics provide a quantitative basis for comparing the accuracy and reliability of different methods.
Table 1: Performance Metrics of Cysteine Reactivity Prediction Tools
| Tool/Method | Prediction Target | Accuracy | Precision | Recall/Sensitivity | AUC | Reference |
| sbPCR | Hyper-reactive Cysteines | 98% | 95% | 89% | 0.9938 | |
| XGBoost Model | Phosphorylation-induced Reactivity Change (Occurrence) | - | - | - | 0.8192 | |
| XGBoost Model | Phosphorylation-induced Reactivity Change (Direction) | 75.68% | - | - | 0.9203 | |
| MPNN Model | Cysteine Trapping Assay Outcome | 69.6% | 73.2% | 69.8% | 0.742 | |
| Random Forest (RF) Model | Cysteine Trapping Assay Outcome | 73.4% | 78.9% | 69.8% | 0.819 |
Table 2: Performance of pKa Prediction Tools for Cysteine Residues
| Tool | MAE (pK units) | RMSD (pK units) | Reference |
| MOE | 2.3 | - | |
| PROPKA | - | 3.41 - 4.72 | |
| H++ | - | 3.41 - 4.72 | |
| MCCE | - | 3.41 - 4.72 |
MAE: Mean Absolute Error; RMSD: Root Mean Square Deviation; AUC: Area Under the Curve.
Table 3: Experimentally Determined pKa Values of Notable Cysteines
| Protein | Cysteine Residue | Functional Role | Experimental pKa | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Cys215 | Catalytic Nucleophile | 5.6 | |
| Yersinia PTP | Cys403 | Catalytic Nucleophile | 4.7 | |
| Caspase-3 | Cys163 | Catalytic Nucleophile | ~7.9 | |
| Papain | Cys25 | Catalytic Nucleophile | ~4.2 / ~8.2 | |
| Thioredoxin (human) | Cys32 | Redox Active | ~7.1 | |
| Glutaredoxin (E. coli) | Cys11 | Redox Active | ~4.0 | |
| DsbA (E. coli) | Cys30 | Redox Active | ~3.5 |
Experimental Protocols for Validation of In Silico Predictions
Experimental validation is crucial to confirm the predictions made by in silico methods. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess cysteine reactivity on a proteome-wide scale. Two prominent ABPP methodologies are isoTOP-ABPP and SLC-ABPP.
Detailed Protocol for Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This protocol describes a competitive profiling experiment to identify the targets of a cysteine-reactive compound.
Materials:
-
Cell or tissue lysate
-
Cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne)
-
Test compound (covalent inhibitor) and vehicle control (e.g., DMSO)
-
"Heavy" and "light" isotopically labeled, TEV-cleavable biotin tags
-
Click chemistry reagents (e.g., copper(I) catalyst, TBTA ligand, azide-biotin tag)
-
Trypsin
-
Streptavidin beads
-
TEV protease
-
LC-MS/MS instrumentation
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions. Determine and normalize protein concentration.
-
Competitive Labeling:
-
Treat one aliquot of the proteome with the test compound at a desired concentration.
-
Treat a second aliquot with the vehicle control.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
-
Probe Labeling: Add the alkyne-functionalized cysteine-reactive probe to both the test and control samples. Incubate to label the remaining reactive cysteines.
-
Click Chemistry:
-
Conjugate the "heavy" isotopic tag to the control sample and the "light" isotopic tag to the test sample via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
-
Sample Combination and Digestion: Combine the heavy- and light-labeled proteomes in a 1:1 ratio. Reduce, alkylate, and digest the combined proteome with trypsin.
-
Enrichment: Enrich the biotin-tagged peptides using streptavidin affinity chromatography.
-
TEV Cleavage: Elute the captured peptides by cleaving the TEV-cleavable linker with TEV protease.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of heavy and light isotopic peptide pairs. A significant decrease in the light-to-heavy ratio for a specific cysteine-containing peptide indicates that the test compound has reacted with that cysteine.
Detailed Protocol for Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)
SLC-ABPP is a higher-throughput method that utilizes tandem mass tags (TMT) for multiplexed quantification.
Materials:
-
Cell culture in multi-well plates
-
Library of electrophilic compounds
-
Desthiobiotin-iodoacetamide (DBIA) probe
-
TMT labeling reagents (e.g., TMTpro 16plex)
-
Trypsin
-
Streptavidin beads
-
LC-MS/MS instrumentation with real-time search capabilities
Procedure:
-
Cell Treatment: Treat cells in a multi-well plate format with the library of electrophilic compounds at a specified concentration for a set duration (e.g., 2 hours). Include vehicle-treated control wells.
-
Lysis and Probe Labeling: Lyse the cells and treat the lysates with the DBIA probe to label cysteines that were not modified by the library compounds.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each well with a unique TMT isobaric tag.
-
Sample Multiplexing: Combine the TMT-labeled peptide samples.
-
Enrichment: Enrich the DBIA-labeled (and thus TMT-labeled) peptides using streptavidin affinity purification.
-
LC-MS/MS Analysis: Analyze the enriched peptides using an LC-MS/MS method that incorporates real-time search (RTS) and synchronous precursor selection (SPS) for MS3-based quantification. This allows for rapid and accurate quantification of TMT reporter ions.
-
Data Analysis: Calculate the competition ratios for each cysteine site for each compound by comparing the reporter ion intensities to the control channel. A competition ratio of ≥4 typically indicates significant target engagement.
Mandatory Visualizations
Logical Workflow for In Silico Prediction and Experimental Validation
Caption: Overall workflow for cysteine reactivity prediction and validation.
The KEAP1-NRF2 Signaling Pathway: A Case Study in Cysteine Reactivity
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The activity of this pathway is exquisitely regulated by the reactivity of specific cysteine residues within KEAP1.
Under basal conditions, KEAP1 acts as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation. This keeps cellular levels of NRF2 low.
Upon exposure to electrophiles or reactive oxygen species (ROS), specific sensor cysteines in KEAP1 become covalently modified. Key among these are Cys151, Cys273, and Cys288. This modification induces a conformational change in KEAP1, impairing its ability to ubiquitinate NRF2. As a result, NRF2 is stabilized, accumulates in the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: The KEAP1-NRF2 signaling pathway highlighting reactive cysteines.
Comparison of Feature Importance in Machine Learning Models
Caption: Relative importance of feature categories in ML models.
Conclusion
The in silico prediction of cysteine reactivity is a rapidly evolving field that holds immense promise for accelerating drug discovery and expanding our understanding of protein function. By integrating structure-based, sequence-based, and quantum mechanics approaches, researchers can now generate robust hypotheses about the roles of specific cysteine residues. The experimental validation of these predictions through high-throughput chemoproteomic methods like isoTOP-ABPP and SLC-ABPP is essential for confirming these hypotheses and providing valuable data for the development of next-generation predictive models. As these computational and experimental tools continue to improve, they will undoubtedly play an increasingly central role in the design of novel covalent therapeutics and chemical probes.
References
- 1. Residue Adjacency Matrix Based Feature Engineering for Predicting Cysteine Reactivity in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery | Bentham Science [eurekaselect.com]
- 3. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Consequences of Protein Cysteine Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of Cysteine
Cysteine is a unique amino acid due to the nucleophilic and redox-active nature of its thiol (sulfhydryl) group.[1][2][3] This reactivity makes cysteine residues critical players in a vast array of biological processes, including enzyme catalysis, protein structure stabilization, and cellular signaling.[2][3] The thiol group can exist as a protonated thiol (R-SH) or a more reactive deprotonated thiolate anion (R-S⁻). The protein's local microenvironment significantly influences the pKa of the thiol group; nearby basic amino acids can lower the pKa, thereby increasing the concentration of the highly reactive thiolate form. This inherent reactivity makes cysteine residues susceptible to a variety of post-translational modifications (PTMs), which act as molecular switches to dynamically regulate protein function in response to cellular signals and environmental cues. This guide provides a comprehensive overview of the major types of cysteine modifications, their biological consequences, and the experimental methodologies used to study them.
I. Major Types of Cysteine Modifications and Their Biological Roles
The modification of cysteine residues is a key mechanism in redox signaling and cellular regulation. These modifications can be reversible, such as S-nitrosylation, S-glutathionylation, and sulfenylation, allowing for dynamic control of protein function. Irreversible modifications, like sulfinylation and sulfonylation, often occur under conditions of high oxidative stress and can mark proteins for degradation.
S-Nitrosylation
S-nitrosylation is the covalent attachment of a nitric oxide (NO) group to a cysteine thiol, forming an S-nitrosothiol (SNO). This reversible modification is a central mechanism of NO-mediated signaling, impacting a wide range of physiological processes.
Biological Consequences:
-
Cardiovascular Regulation: S-nitrosylation of endothelial nitric oxide synthase (eNOS) and proteins in smooth muscle cells plays a crucial role in regulating vascular tone and blood pressure.
-
Neurotransmission: In the nervous system, S-nitrosylation is integral to synaptic plasticity and memory formation by modulating the activity of proteins like N-methyl-D-aspartate (NMDA) receptors and dynamin-related protein 1 (Drp1). Aberrant S-nitrosylation of proteins such as parkin and protein disulfide isomerase (PDI) is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.
-
Apoptosis Regulation: S-nitrosylation can have dual roles in apoptosis. Basal levels can be protective by S-nitrosylating and inhibiting caspases, the key executioners of apoptosis. Conversely, under conditions of nitrosative stress, S-nitrosylation of proteins like GAPDH can promote cell death.
S-Glutathionylation
S-glutathionylation is the reversible formation of a mixed disulfide bond between a protein cysteine residue and the abundant cellular antioxidant glutathione (GSH). This modification serves as both a protective mechanism against irreversible oxidation and a regulatory switch in cell signaling.
Biological Consequences:
-
Redox Sensing and Signaling: S-glutathionylation is a key response to oxidative or nitrosative stress. It can alter protein function and participate in signaling cascades. For instance, S-glutathionylation of the transcription factor NF-κB inhibits its activity, thereby modulating inflammatory responses.
-
Enzyme Regulation: The activity of numerous enzymes is regulated by S-glutathionylation. For example, S-glutathionylation of protein tyrosine phosphatases (PTPs) can inhibit their activity, thereby influencing phosphorylation-dependent signaling pathways.
-
Calcium Homeostasis: Proteins involved in calcium signaling, such as the ryanodine receptor (RyR) and SERCA pumps, are targets of S-glutathionylation, which can modulate intracellular calcium levels.
Cysteine Oxidation (Sulfenylation, Sulfinylation, and Sulfonylation)
Cysteine thiols can be oxidized to several states: reversibly to sulfenic acid (R-SOH), and often irreversibly to sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H).
-
Sulfenylation (R-SOH): This is a highly transient and reactive modification that acts as a key intermediate in redox signaling. It can lead to disulfide bond formation or S-glutathionylation. The development of chemoselective probes has enabled the global identification of S-sulfenylated proteins, revealing its role in growth factor signaling, such as with the EGF receptor.
-
Sulfinylation (R-SO₂H) and Sulfonylation (R-SO₃H): Once considered solely markers of irreversible oxidative damage, it is now known that sulfinylation can be reversed by the enzyme sulfiredoxin, suggesting a potential regulatory role. Sulfonic acid formation, however, is generally considered an irreversible modification that can lead to protein degradation.
II. Key Signaling Pathway: The Keap1-Nrf2 System
A classic example of regulation by cysteine modification is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.
Under basal conditions, the sensor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein, and its numerous reactive cysteines act as sensors for oxidative and electrophilic stress. When cells are exposed to inducers (e.g., sulforaphane or reactive oxygen species), specific cysteine residues on Keap1 become modified. This modification leads to a conformational change in Keap1, disrupting its ability to act as an E3 ubiquitin ligase adapter for Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Cysteine 151 in the BTB domain of Keap1 is particularly critical for this response to many inducers.
III. Quantitative Data on Cysteine Modifications
The functional impact of cysteine modifications can be quantified through various biochemical and biophysical assays. These measurements are crucial for understanding the potency of modifications and for the development of targeted therapeutics.
| Protein | Modifying Agent | Cysteine Residue(s) | Quantitative Effect | Reference Context |
| Keap1 | Sulforaphane, tBHQ | C151 | Required for stabilization of Nrf2 and disruption of Keap1-dependent Nrf2 degradation. | Cell signaling, Antioxidant response |
| EGFR | H₂O₂ (via EGF stimulation) | C797 | Site of S-sulfenylation, crucial for growth factor signaling. | Cancer biology, Signal transduction |
| Parkin (E3 Ligase) | Nitric Oxide (NO) | Multiple Cys residues | S-nitrosylation initially increases, then inhibits E3 ligase activity, contributing to protein aggregation. | Neurodegeneration, Parkinson's disease |
| BTK (Bruton's Tyrosine Kinase) | Ibrutinib (covalent inhibitor) | C481 | Irreversible covalent bond formation leading to potent and sustained kinase inhibition. | Drug development, Cancer therapy |
| STAT3 | Oxidative Stress | Two reactive Cys residues | S-glutathionylation prevents phosphorylation and inhibits DNA-binding capacity. | Inflammation, Angiogenesis |
| Drp1 | Nitric Oxide (NO) | C644 | S-nitrosylation hyperactivates Drp1, increasing mitochondrial fission and contributing to neuronal damage. | Neurodegeneration, Alzheimer's disease |
IV. Experimental Protocols for Studying Cysteine Modifications
A variety of specialized techniques are required to detect and quantify these often labile modifications. Mass spectrometry-based proteomics is a cornerstone of this field.
Protocol: Biotin-Switch Technique (BST) for S-Nitrosylation
The Biotin-Switch Technique is a widely used method for the specific detection of S-nitrosylated proteins. It involves a three-step chemical process to replace the S-nitroso group with a biotin tag, which can then be detected.
Workflow Diagram:
Detailed Methodology:
-
Sample Preparation & Lysis: Lyse cells or tissues in HEN buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0) supplemented with protease inhibitors. Ensure all steps are performed on ice to minimize post-lysis artifacts.
-
Step 1: Blocking Free Thiols:
-
To the protein lysate (e.g., 1 mg in 200 µL), add SDS to a final concentration of 2.5% and S-methyl methanethiosulfonate (MMTS) to a final concentration of 20 mM.
-
Incubate the mixture at 50°C for 30 minutes with gentle agitation to denature proteins and ensure all free thiols are blocked.
-
Precipitate the proteins by adding three volumes of ice-cold acetone. Incubate at -20°C for 20 minutes.
-
Pellet the proteins by centrifugation (e.g., 10,000 x g for 10 min). Wash the pellet twice with 70% acetone to remove excess MMTS.
-
-
Step 2: Selective Reduction of S-Nitrosothiols:
-
Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).
-
Add a reducing agent, typically 20 mM sodium ascorbate, to selectively reduce the SNO-cysteine bond back to a free thiol.
-
-
Step 3: Labeling with Biotin:
-
Immediately add a thiol-reactive biotinylating agent, such as 1 mM Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).
-
Incubate for 1 hour at room temperature in the dark.
-
-
Downstream Analysis:
-
Affinity Purification: The biotinylated proteins can be enriched using streptavidin-agarose beads.
-
Detection: Enriched proteins can be identified by Western blotting using an anti-biotin antibody or a specific antibody for the protein of interest.
-
Mass Spectrometry: For proteome-wide studies, the enriched proteins are digested (e.g., with trypsin) and analyzed by LC-MS/MS to identify the specific proteins and the sites of S-nitrosylation.
-
Protocol: Maleimide-Based Labeling for Cysteine Reactivity Profiling
Maleimides are electrophilic compounds that react with high selectivity towards thiol groups, making them excellent tools for labeling and quantifying reactive cysteines. This protocol is adaptable for various downstream applications, including fluorescence imaging and affinity purification.
Detailed Methodology:
-
Protein Preparation:
-
Dissolve the protein of interest (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, HEPES), pH 7.0-7.5.
-
If reduction of existing disulfide bonds is necessary, add a 10-100 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.
-
Crucially, if a reducing agent was used, it must be removed prior to labeling, typically via a desalting column or buffer exchange, to prevent it from reacting with the maleimide probe.
-
-
Maleimide Probe Preparation:
-
Dissolve the maleimide-conjugated probe (e.g., a fluorescent dye or biotin-maleimide) in an anhydrous solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This should be done immediately before use as maleimides can hydrolyze in aqueous solutions.
-
-
Labeling Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the probe over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe.
-
-
Purification:
-
Remove the unreacted, free probe from the labeled protein. This is typically accomplished by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
-
Quantification and Analysis:
-
The degree of labeling (DOL) can be determined spectrophotometrically if a dye with known absorbance properties is used.
-
The labeled protein is now ready for downstream applications such as fluorescence microscopy, flow cytometry, or affinity pull-down assays.
-
V. Implications for Drug Development
The unique reactivity of cysteine is increasingly being exploited for therapeutic intervention. Covalent drugs, which form a permanent bond with their target protein, offer advantages in potency and duration of action compared to non-covalent inhibitors.
-
Targeted Covalent Inhibitors (TCIs): Many successful drugs, such as Ibrutinib (targets BTK in B-cell cancers) and Osimertinib (targets a mutant form of EGFR in lung cancer), are TCIs that irreversibly bind to a specific cysteine residue in their target protein. The design of these drugs leverages a non-covalent binding motif for specificity combined with a reactive "warhead" (e.g., an acrylamide) that forms a covalent bond with a nearby cysteine.
-
Targeting Acquired Cysteines in Cancer: Some oncogenic mutations result in the appearance of a new cysteine residue that is not present in the wild-type protein. This provides a unique target for developing highly selective covalent inhibitors that spare the normal protein, potentially reducing side effects.
-
Modulating Redox Signaling: For diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular disease, developing drugs that can modulate the redox state of specific cysteine residues is an active area of research. This could involve delivering antioxidants to specific cellular compartments or developing molecules that can selectively reverse detrimental oxidative modifications.
Conclusion
Protein cysteine modification represents a fundamental and dynamic mechanism for regulating cellular processes. From acting as a simple redox buffer to orchestrating complex signaling cascades, the versatile chemistry of the cysteine thiol group places it at the center of cellular control. A deep understanding of the biological consequences of these modifications, enabled by sophisticated experimental techniques, is paramount for researchers in basic science and is paving the way for a new generation of targeted covalent therapeutics in drug development.
References
Cysteine as a Target for Therapeutic Intervention: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, a unique sulfur-containing amino acid, has emerged as a prominent target for therapeutic intervention in modern drug discovery. Its nucleophilic thiol group makes it highly reactive and susceptible to covalent modification, offering a distinct advantage for designing potent and selective inhibitors. This guide provides a comprehensive technical overview of the core principles and methodologies involved in targeting cysteine for therapeutic purposes, with a focus on applications in oncology and inflammatory diseases.
The Chemistry of Cysteine Reactivity
The therapeutic targeting of cysteine is fundamentally reliant on the chemistry of its thiol group (-SH). Under physiological conditions, the thiol group can be deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily reacts with electrophilic "warheads" on small molecule inhibitors. This covalent interaction can be either reversible or irreversible, depending on the chemistry of the warhead.
Covalent Warheads
A variety of electrophilic moieties have been developed to target cysteine residues. The choice of warhead is critical in balancing reactivity and selectivity to minimize off-target effects.
-
Michael Acceptors: α,β-unsaturated carbonyl compounds, such as acrylamides, are the most common class of warheads used in approved drugs. They undergo a Michael addition reaction with the cysteine thiolate.
-
α-Cyano Acrylamides: The addition of a cyano group at the α-position of an acrylamide increases its electrophilicity and can confer reversibility to the covalent bond.[1]
-
Other Warheads: Other electrophilic groups, including vinyl sulfones, chloroacetamides, and propargylamides, have also been successfully employed in cysteine-targeted inhibitors.
Key Signaling Pathways Involving Cysteine
Cysteine residues play critical roles in various signaling pathways, often acting as redox switches or as key components of enzyme active sites. Targeting these specific cysteines can modulate pathway activity with high precision.
KEAP1-NRF2 Pathway
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on KEAP1, leading to a conformational change that disrupts NRF2 binding, allowing NRF2 to translocate to the nucleus and activate the expression of antioxidant genes.[2][3][4][5]
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and survival. Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Several generations of covalent inhibitors have been developed to target a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity.
Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK signaling is implicated in various B-cell malignancies. Ibrutinib, a first-in-class BTK inhibitor, forms a covalent bond with Cys481 in the BTK active site, leading to its irreversible inhibition.
Data Presentation: Cysteine-Targeted Therapies
The following tables summarize key quantitative data for several FDA-approved cysteine-targeted inhibitors.
Table 1: Kinetic Parameters of FDA-Approved Acrylamide-Based Kinase Inhibitors
| Inhibitor | Target Kinase | K_i (nM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) |
| Ibrutinib | BTK | 0.46 | 0.019 | 4.1 x 10⁴ |
| Osimertinib | EGFR (T790M) | 2.2 | 0.018 | 8.2 x 10³ |
| Afatinib | EGFR | 0.5 | 0.04 | 8.0 x 10⁴ |
| Neratinib | HER2/EGFR | 6.7 | 0.003 | 4.5 x 10² |
| Dacomitinib | EGFR | 0.018 | 0.002 | 1.1 x 10⁵ |
| Zanubrutinib | BTK | 0.27 | 0.011 | 4.1 x 10⁴ |
Data compiled from various sources.
Table 2: Clinical Efficacy of Cysteine-Targeted EGFR Inhibitors in NSCLC
| Trial | Treatment | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| FLAURA | Osimertinib | 18.9 months | 80% |
| Standard EGFR-TKI | 10.2 months | 76% | |
| LUX-Lung 3 | Afatinib | 11.1 months | 56% |
| Pemetrexed/Cisplatin | 6.9 months | 23% | |
| LUX-Lung 6 | Afatinib | 11.0 months | 67% |
| Gemcitabine/Cisplatin | 5.6 months | 23% | |
| LUX-Lung 7 | Afatinib | 11.0 months | 70% |
| Gefitinib | 10.9 months | 56% |
Data from respective clinical trials.
Table 3: Clinical Efficacy of Ibrutinib in Chronic Lymphocytic Leukemia (CLL)
| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| RESONATE | Ibrutinib | 44.1 months | 90% |
| Ofatumumab | 8.1 months | 25% | |
| RESONATE-2 | Ibrutinib | Not Reached | 92% |
| Chlorambucil | 15.0 months | 36% |
Data from the RESONATE and RESONATE-2 clinical trials.
Experimental Protocols
Workflow for Covalent Inhibitor Discovery
The discovery of novel covalent inhibitors typically follows a structured workflow, from initial target validation to the identification and optimization of lead compounds.
Protocol 1: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This chemical proteomic platform is used to globally profile the reactivity of cysteine residues in a native biological system, enabling the identification of hyper-reactive cysteines that are potential targets for covalent inhibitors.
Materials:
-
Cell or tissue lysate
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Isotopically light and heavy TEV-biotin-azide tags
-
Click chemistry reagents (copper(II) sulfate, TBTA, TCEP)
-
Streptavidin agarose beads
-
Trypsin
-
TEV protease
-
LC-MS/MS system
Procedure:
-
Proteome Labeling: Treat two proteome samples (e.g., vehicle vs. inhibitor-treated) with IA-alkyne to label reactive cysteines.
-
Click Chemistry: Conjugate the isotopically light tag to one sample and the heavy tag to the other via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Sample Pooling and Enrichment: Combine the two labeled proteomes and enrich for biotin-tagged proteins using streptavidin beads.
-
On-Bead Digestion: Wash the beads extensively and digest the bound proteins with trypsin.
-
Isotopic Tag Cleavage: Release the probe-labeled peptides by cleaving the TEV-biotin tag with TEV protease.
-
LC-MS/MS Analysis: Analyze the released peptides by LC-MS/MS to identify the cysteine-containing peptides and quantify their relative abundance based on the light/heavy isotope ratio.
-
Data Analysis: Cysteines that show a significant decrease in the inhibitor-treated sample are identified as potential targets.
References
- 1. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Site-Specific Protein Labeling Using Cysteine Modification
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The selective modification of cysteine residues in proteins is a cornerstone technique in biochemistry and drug development. Cysteine's unique reactivity, owing to its thiol group, allows for precise, site-specific labeling with a variety of probes, including fluorescent dyes, biotin, and cytotoxic drugs for antibody-drug conjugates (ADCs). This protocol details a general method for labeling a target protein with a generic cysteine-reactive molecule, referred to here as "Cys Modifier 1," which is assumed to be a thiol-reactive compound such as a maleimide derivative.
Maleimides are among the most prevalent functional groups for cysteine conjugation due to their high specificity and efficient reaction under physiological conditions.[1][2] The reaction involves the formation of a stable thioether bond between the maleimide and the cysteine's sulfhydryl group.[2] Achieving high labeling efficiency and specificity, however, requires careful control of experimental conditions, particularly the reduction state of the cysteine residue.[1]
A significant challenge in cysteine labeling is preventing the oxidation of the target thiol group to form disulfide bridges, which renders it unreactive to the modifying agent.[1] Therefore, a crucial step in the protocol is the reduction of any existing disulfide bonds and the subsequent removal of the reducing agent before introducing the cysteine modifier.
For proteins with multiple cysteine residues, achieving site-specific labeling can be challenging. One advanced method to address this is the Cysteine Metal Protection and Labeling (CyMPL) technique. This approach utilizes metal ions like Cd²⁺ or Zn²⁺ to selectively protect a target cysteine within a minimal binding motif, allowing other accessible cysteines to be blocked with a non-reactive agent. Subsequent removal of the metal ion exposes the target cysteine for specific labeling.
The applications of cysteine modification are vast, particularly in drug discovery and development. In the field of ADCs, cysteine engineering allows for the site-specific attachment of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective cancer therapeutics. Furthermore, cysteine modification is instrumental in creating stapled helical peptides, which are valuable as inhibitors of protein-protein interactions.
Experimental Protocols
Protocol 1: General Labeling of a Single-Cysteine Protein
This protocol outlines the fundamental steps for labeling a purified protein containing a single, accessible cysteine residue with a maleimide-based "this compound."
Materials:
-
Purified single-cysteine protein
-
Labeling Buffer (e.g., 10–100 mM phosphate, Tris, or HEPES, pH 7.0–7.5)
-
Reducing Agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
"this compound" (e.g., a maleimide-functionalized fluorescent dye)
-
Quenching Reagent (e.g., β-mercaptoethanol or glutathione)
-
Desalting column or dialysis equipment
-
Anhydrous solvent for "this compound" (e.g., DMSO or DMF)
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the purified protein in the labeling buffer to a concentration of 50–100 µM.
-
To ensure the target cysteine is in its reduced, reactive state, add a reducing agent. If using DTT, a final concentration of 1-10 mM is typical. If using TCEP, a final concentration of 1-2 mM is often sufficient.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
-
Removal of Reducing Agent:
-
It is critical to remove the reducing agent before adding the cysteine modifier to prevent it from reacting with the label.
-
Use a desalting column (e.g., spin column) or dialysis to rapidly exchange the buffer and remove the reducing agent. Perform this step quickly to minimize re-oxidation of the cysteine.
-
-
Labeling Reaction:
-
Immediately after removing the reducing agent, prepare a 1–10 mM stock solution of "this compound" in a suitable anhydrous solvent.
-
Add a 10- to 20-fold molar excess of the "this compound" stock solution to the protein solution. Add the modifier dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescent dye.
-
-
Quenching the Reaction:
-
To stop the labeling reaction and consume any excess "this compound," add a quenching reagent such as β-mercaptoethanol to a final concentration of ~70 mM and incubate for 10-15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted label and quenching reagent by passing the reaction mixture through a desalting column or by performing dialysis against a suitable storage buffer.
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be calculated by measuring the absorbance of the protein (typically at 280 nm) and the label at its specific maximum absorbance wavelength.
-
Protocol 2: Site-Specific Labeling using Cysteine Metal Protection (CyMPL)
This protocol is an adaptation of the CyMPL method for selectively labeling a specific cysteine in a protein with multiple cysteines. This requires that the target cysteine is part of a metal-binding site (e.g., Cys-His).
Materials:
-
Purified protein with multiple cysteines, including a target Cys-His motif
-
Labeling Buffer (e.g., 30 mM HEPES, 130 mM NaCl, pH 7.2)
-
Metal Salt Solution (e.g., 1.1 mM CdCl₂)
-
Blocking Reagent (e.g., 10 mM N-ethylmaleimide (NEM))
-
Chelating Agent (e.g., 500 mM EDTA)
-
"this compound" (e.g., 10 mM fluorescein-5-maleimide)
-
Desalting column
Procedure:
-
Metal Protection of Target Cysteine:
-
Dilute the protein mixture in the labeling buffer to a low micromolar range.
-
Add CdCl₂ to a final concentration expected to occupy the Cys-His metal-binding site (e.g., 100 µM).
-
Incubate for 10 minutes to allow for metal binding equilibration.
-
-
Blocking of Background Cysteines:
-
Add the blocking reagent, NEM, to a final concentration of 100 µM.
-
React for 10 minutes to allow NEM to covalently modify the unprotected, accessible cysteine residues.
-
-
Deprotection of Target Cysteine:
-
Add the chelating agent, EDTA, to a final concentration of 2.5 mM to remove the Cd²⁺ from the target Cys-His site.
-
-
Labeling of Target Cysteine:
-
Immediately add "this compound" (e.g., fluorescein-5-maleimide) to a final concentration of 100 µM.
-
Allow the reaction to proceed for 10 minutes.
-
-
Purification and Analysis:
-
Purify the specifically labeled protein using a desalting column to remove excess reagents.
-
Analyze the labeling specificity using techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry.
-
Data Presentation
Table 1: Labeling Efficiencies of Various Single-Cysteine Proteins
| Protein | Labeling Efficiency | Dye Used |
| MutT/nudix family protein | 81% | TMR |
| Nitrogen regulatory protein P-II 1 | 75% | Cy3B |
| Peptidyl-prolyl cis-trans isomerase FklB | 75% | TMR |
| dnaK, chaperone protein | 80% | TMR |
| Data synthesized from a study on solid-state cysteine labeling. |
Table 2: Factors Influencing Cysteine Labeling Efficiency
| Factor | Observation | Recommendation |
| Reducing Agent | TCEP is effective, but can interfere with some maleimide dyes. DTT is a strong reducing agent but must be completely removed. | Optimize TCEP concentration (e.g., 2 mM). Use rapid desalting methods to remove DTT. |
| pH | Reaction of maleimides is optimal near pH 7.0. Above pH 8.0, hydrolysis of the maleimide can occur. | Maintain a reaction pH between 7.0 and 7.5. |
| Dye:Thiol Ratio | A 10-fold or greater excess of dye to thiol can lead to saturation. | Use a 10- to 100-fold molar excess of the cysteine modifier. |
| Reaction Time | Labeling is often complete within 30 minutes. Longer incubation (2 hours to overnight) can also be used. | A 30-minute to 2-hour incubation at room temperature is generally sufficient. |
Visualizations
Caption: General workflow for cysteine labeling.
References
Application Notes and Protocols for Cys Modifier 1 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys Modifier 1 is a specialized fluorescent probe designed for the selective labeling of reactive cysteine residues within proteins in living cells. This reagent is a valuable tool for researchers investigating the role of cysteine modifications in various cellular processes, including redox signaling, enzyme catalysis, and protein structure. As a cysteine-selective protein modifier, it facilitates protein bioconjugation and enables the visualization of dynamic changes in protein cysteine reactivity under different physiological or pathological conditions. This compound is a fluorescent carbonylacrylic derivative that features a nitrobenzofurazan fluorophore, with an excitation maximum at 465 nm and an emission maximum at 539 nm[1]. The ability to monitor these modifications in real-time within a cellular context provides critical insights for basic research and drug development.
Principle of Cysteine Modification
Cysteine is a unique amino acid due to the nucleophilic nature of its thiol group (-SH). Under physiological conditions, the thiol group can be deprotonated to a more reactive thiolate anion (-S⁻), which can be targeted by electrophilic reagents like this compound. The reactivity of a specific cysteine residue is influenced by its local microenvironment, including pKa, solvent accessibility, and surrounding amino acid residues. This compound selectively reacts with these accessible and reactive cysteines, forming a stable covalent bond and rendering the modified protein fluorescent. This allows for the direct visualization and tracking of proteins with reactive cysteines.
Quantitative Data Summary
The optimal conditions for using this compound will vary depending on the cell type, protein of interest, and experimental goals. The following table provides a summary of recommended starting concentrations and incubation times for live-cell imaging experiments. It is crucial to perform optimization experiments to determine the ideal parameters for your specific system.
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM | Start with a lower concentration to minimize potential cytotoxicity and non-specific labeling. Higher concentrations may be required for proteins with low expression or less reactive cysteines. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally preferred to capture dynamic events and reduce artifacts. Longer times may be necessary for complete labeling. |
| Temperature | 37°C | Standard cell culture conditions should be maintained during incubation and imaging to ensure cell viability and physiological relevance. |
| Excitation Wavelength | ~465 nm | Optimal excitation for the nitrobenzofurazan fluorophore[1]. |
| Emission Wavelength | ~539 nm | Optimal emission for the nitrobenzofurazan fluorophore[1]. |
| Signal-to-Noise Ratio | >10:1 | Aim for a high signal-to-noise ratio for clear image acquisition. This can be optimized by adjusting probe concentration, incubation time, and imaging parameters. |
Experimental Protocols
Protocol 1: General Live-Cell Labeling and Imaging
This protocol provides a general procedure for labeling and imaging reactive cysteines in live cells using this compound.
Materials:
-
This compound
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells of interest cultured on an appropriate imaging dish (e.g., glass-bottom dish)
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets
Procedure:
-
Cell Preparation: Seed cells on an imaging dish and culture until they reach the desired confluency (typically 60-80%).
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (e.g., 5 µM).
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound-containing imaging medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 30 minutes).
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope with appropriate settings for the nitrobenzofurazan fluorophore (Excitation: ~465 nm, Emission: ~539 nm).
-
Acquire images at different time points to observe dynamic changes if required.
-
Protocol 2: Investigating Redox Signaling Pathways
This protocol outlines an experiment to visualize changes in cysteine reactivity in response to an oxidative stimulus.
Materials:
-
Same as Protocol 1
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
Procedure:
-
Cell Preparation and Labeling: Follow steps 1-3 of Protocol 1.
-
Stimulation:
-
After the initial labeling with this compound, acquire baseline fluorescence images.
-
Treat the cells with the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) diluted in the imaging medium.
-
Immediately start acquiring a time-lapse series of images to monitor the dynamic changes in fluorescence intensity or localization.
-
-
Image Analysis:
-
Quantify the changes in fluorescence intensity in specific cellular compartments or whole cells over time using appropriate image analysis software.
-
Compare the fluorescence changes in stimulated cells to unstimulated control cells.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Simplified redox signaling pathway illustrating cysteine modification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. Use a background suppressor in the imaging medium. |
| Non-specific binding of the probe. | Decrease the concentration of this compound. Reduce the incubation time. | |
| Low Signal | Low concentration of the probe. | Increase the concentration of this compound. |
| Short incubation time. | Increase the incubation time. | |
| Low expression of the target protein. | Overexpress the protein of interest if possible. | |
| Low reactivity of the target cysteine. | Ensure the cysteine residue is accessible and in a reactive state. | |
| Cell Death or Stress | Cytotoxicity of the probe. | Decrease the concentration of this compound and/or the incubation time. Ensure the use of appropriate live-cell imaging medium. |
| Phototoxicity from imaging. | Reduce the excitation light intensity and exposure time. Use a more sensitive camera. |
Conclusion
This compound is a potent tool for the real-time visualization of reactive cysteine residues in living cells. The provided protocols and data serve as a starting point for designing and executing robust live-cell imaging experiments. Careful optimization of labeling conditions and imaging parameters is essential for obtaining high-quality, reproducible data. By enabling the study of dynamic cysteine modifications, this compound can significantly contribute to our understanding of cellular signaling and the development of novel therapeutics.
References
Application Note: A Step-by-Step Guide to Cysteine-Directed Conjugation of Antibodies with Cys Modifier 1
This guide provides a detailed protocol for the conjugation of "Cys Modifier 1," a generic placeholder for a cysteine-reactive payload or linker-payload system, to monoclonal antibodies (mAbs). The methodology is designed for researchers, scientists, and drug development professionals working on antibody-drug conjugates (ADCs) and other modified antibody therapeutics.
The protocol is based on a common strategy for cysteine-directed conjugation, which involves the partial reduction of interchain disulfide bonds in the antibody's hinge region, followed by the conjugation of a thiol-reactive payload. This method allows for precise control over the drug-to-antibody ratio (DAR), a critical quality attribute for ADCs.
Principle of Cysteine-Directed Conjugation
Cysteine-directed conjugation is a widely used strategy for creating site-specific antibody conjugates. Most antibodies, particularly IgG isotypes, do not have free cysteine residues. However, the interchain disulfide bonds in the hinge region can be selectively reduced to generate reactive thiol groups. These thiols then serve as specific attachment points for thiol-reactive chemical groups, such as maleimides or iodoacetamides, which are part of the "this compound" linker. This approach typically yields ADCs with a DAR of 2, 4, 6, or 8, depending on the extent of reduction.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | To be conjugated |
| Tris-HCl | Sigma-Aldrich | Buffer component |
| NaCl | Sigma-Aldrich | Buffer component |
| EDTA | Sigma-Aldrich | Chelating agent |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | Reducing agent |
| "this compound" | User-provided | Cysteine-reactive payload |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for this compound |
| L-Cysteine | Sigma-Aldrich | Quenching agent |
| Sephadex G-25 column | Cytiva | Desalting and purification |
| HPLC system with a hydrophobic interaction chromatography (HIC) column | Waters, Agilent | Analysis of conjugation |
Detailed Experimental Protocol
This protocol is divided into three main stages: antibody reduction, conjugation with this compound, and purification of the resulting conjugate.
This step aims to selectively reduce the interchain disulfide bonds in the hinge region of the antibody to generate free thiol groups.
-
Buffer Preparation: Prepare a reaction buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, and 2 mM EDTA at pH 7.4.
-
Antibody Preparation: Dilute the stock solution of the monoclonal antibody to a final concentration of 10 mg/mL in the reaction buffer.
-
Reduction Reaction:
-
Prepare a fresh stock solution of the reducing agent, TCEP, at a concentration of 10 mM in the reaction buffer.
-
Add a calculated amount of the TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP to mAb between 2:1 and 4:1. The optimal ratio may need to be determined empirically for each specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
In this stage, the "this compound" containing a thiol-reactive group is added to the reduced antibody solution.
-
Preparation of this compound: Dissolve the "this compound" in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Add the "this compound" stock solution to the reduced antibody solution to achieve a final molar ratio of the modifier to the antibody between 4:1 and 8:1. It is recommended to perform this addition dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching agent such as L-cysteine to the reaction mixture at a final concentration of 1 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification is essential to remove unreacted "this compound," excess quenching agent, and any aggregated protein.
-
Buffer Exchange: Equilibrate a Sephadex G-25 desalting column with a suitable storage buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Purification: Load the quenched reaction mixture onto the equilibrated desalting column and elute the antibody conjugate according to the manufacturer's instructions.
-
Concentration and Storage: Pool the fractions containing the purified antibody conjugate and concentrate if necessary using a suitable method like centrifugal filtration. Store the final product at 2-8°C or as recommended for the specific antibody.
Characterization and Quality Control
The resulting antibody conjugate should be thoroughly characterized to ensure it meets the required quality standards.
| Parameter | Method | Typical Results |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy | A distribution of species with an average DAR of 3.5-4.0 for partial reduction. |
| Purity | Size Exclusion Chromatography (SEC)-HPLC | >95% monomeric species. |
| Conjugation Efficiency | HIC-HPLC, Mass Spectrometry | >90% of the antibody is conjugated. |
| In Vitro Cytotoxicity | Cell-based assays | EC50 value consistent with the payload's mechanism of action. |
Visual Representations
Caption: A high-level overview of the three main stages of the this compound conjugation protocol.
Caption: The chemical reaction between a cysteine thiol on the antibody and a maleimide group on this compound.
Application Notes and Protocols for Cys Modifier 1 in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cys Modifier 1 and Activity-Based Protein Profiling
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes and other proteins directly in complex biological systems. This technique utilizes chemical probes that covalently bind to the active or reactive sites of proteins. By targeting these functional sites, ABPP provides a direct measure of protein activity, which is often not correlated with protein abundance levels determined by traditional proteomic methods.
Cysteine is a frequently targeted amino acid in ABPP due to the high nucleophilicity of its thiol side chain, making it a key residue in enzyme catalysis, redox sensing, and metal coordination. A variety of electrophilic probes have been developed to selectively label reactive cysteine residues.
This compound is a cysteine-selective protein modifier designed for protein bioconjugation and activity-based protein profiling. It is a fluorescent carbonylacrylic derivative that contains a nitrobenzofurazan (NBD) fluorophore, with an excitation wavelength (λex) of 465 nm and an emission wavelength (λem) of 539 nm[1]. This intrinsic fluorescence allows for the direct visualization of labeled proteins in gels and blots without the need for secondary reporters like biotin-streptavidin systems or click chemistry. The carbonylacrylic warhead reacts with nucleophilic cysteine residues, forming a stable covalent bond.
These application notes provide a comprehensive guide to using this compound for the identification and characterization of reactive cysteine-containing proteins in complex proteomes.
Key Applications of this compound in ABPP:
-
Identification of novel drug targets: Profiling changes in cysteine reactivity can uncover proteins that are functionally altered in disease states.
-
Mechanism of action studies: Determine how small molecule inhibitors or drug candidates interact with their protein targets by competing with this compound for binding to reactive cysteines.
-
Screening for covalent inhibitors: this compound can be used in competitive profiling experiments to identify and assess the selectivity of covalent drug candidates that target cysteine residues.
-
Basic research: Investigate the role of reactive cysteines in various cellular processes and signaling pathways.
Experimental Workflow and Signaling Pathways
The general workflow for an activity-based protein profiling experiment using this compound involves several key steps, from sample preparation to data analysis. The intrinsic fluorescence of this compound simplifies the detection process compared to other probes that may require additional steps like click chemistry.
Experimental workflow for this compound ABPP.
A common application of cysteine-reactive probes is in the study of signaling pathways that are regulated by changes in the redox state of cysteine residues. For example, the activity of certain phosphatases and kinases is modulated by the oxidation of active-site cysteines.
References
Application Notes and Protocols for Quantifying Cysteine Occupancy by Cys Modifier 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, a uniquely reactive amino acid, plays a pivotal role in protein function, regulation, and signaling. Its thiol group can be targeted by a variety of endogenous and exogenous molecules, including therapeutic agents. "Cys Modifier 1" represents a generic covalent modifier designed to react with cysteine residues, and quantifying its occupancy on target proteins is crucial for understanding its mechanism of action, potency, and selectivity. Accurate determination of cysteine occupancy is a cornerstone of drug development, enabling the validation of target engagement and the optimization of compound efficacy.
These application notes provide an overview and detailed protocols for several widely used methods to quantify cysteine occupancy. The methodologies discussed range from mass spectrometry-based techniques to gel-based and fluorescent probe assays, offering a toolkit for researchers to select the most appropriate approach for their specific experimental needs.
Methods Overview
Several robust methods exist for the quantification of cysteine occupancy. The choice of method often depends on factors such as the complexity of the sample, the required sensitivity, and the desired throughput.
-
Mass Spectrometry (MS)-Based Methods: These are the gold standard for identifying and quantifying post-translational modifications, including cysteine occupancy. They offer high sensitivity, specificity, and the ability to pinpoint the exact site of modification.
-
Competitive Labeling with Iodoacetamide (IAM) or Maleimide Probes: This approach, often referred to as isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), involves treating a proteome with the this compound, followed by labeling the remaining unoccupied cysteines with an alkyne-functionalized probe (e.g., iodoacetamide-alkyne). The extent of labeling is then quantified by mass spectrometry, often using isotopic tags for relative quantification between treated and untreated samples. A decrease in probe labeling indicates occupancy by the modifier.[1][2]
-
Label-Free Chemoproteomics: This is a powerful technique for screening large libraries of cysteine-reactive fragments. It involves treating cell lysates with the fragment library, followed by enrichment of all cysteine-containing peptides. The relative abundance of these peptides is then compared between treated and control samples using mass spectrometry to determine which cysteines are engaged by the fragments.[3][4]
-
Isotope-Coded Affinity Tags (ICAT): The OxICAT method utilizes light and heavy isotope-coded affinity tags to differentially label reduced and reversibly oxidized cysteines, allowing for the quantification of cysteine oxidation occupancy.[5] A similar principle can be adapted for quantifying occupancy by a covalent modifier.
-
Iodoacetyl Tandem Mass Tags (iodoTMT): This method uses isobaric tags that react with cysteines. It allows for multiplexed quantification of cysteine occupancy across multiple samples simultaneously.
-
-
Gel-Based Methods: These methods offer a more accessible, albeit less precise, approach for assessing cysteine occupancy. They are often used for initial screening or validation.
-
Differential Alkylation with Mobility Shifts: This technique involves blocking unoccupied cysteines with an alkylating agent after treatment with this compound. Subsequently, any remaining modified cysteines (if the modifier is reversible or can be removed) are labeled with a charged reagent, leading to a shift in the protein's migration on a gel. The intensity of the shifted bands can be used to estimate occupancy.
-
-
Fluorescent Probe-Based Assays: These assays utilize fluorescent probes that react with free cysteines. A decrease in fluorescence intensity upon treatment with this compound indicates target engagement. These methods are well-suited for high-throughput screening and for visualizing cysteine occupancy in living cells.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained using the described methods. The values are illustrative and will vary depending on the specific protein, modifier, and experimental conditions.
Table 1: Mass Spectrometry-Based Quantification of Cysteine Occupancy
| Method | Analyte | This compound Concentration | Measured Occupancy (%) | Competition Ratio (Treated/Control) |
| isoTOP-ABPP | Protein X, Cys123 | 1 µM | 85 | 0.15 |
| Label-Free | Protein Y, Cys45 | 10 µM | 92 | 0.08 |
| iodoTMT | Protein Z, Cys88 | 5 µM | 78 | 0.22 |
Table 2: Gel-Based and Fluorescent Probe-Based Quantification
| Method | Analyte | This compound Concentration | Signal Change (%) | Estimated Occupancy (%) |
| Gel Mobility Shift | Protein A | 20 µM | 65% decrease in shifted band | ~65 |
| Fluorescent Probe | Protein B | 10 µM | 80% decrease in fluorescence | ~80 |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Competitive MS-Based Quantification
Caption: Workflow for isoTOP-ABPP to quantify cysteine occupancy.
Generic Signaling Pathway Involving Cysteine Modification
References
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Cys modifier 1
Welcome to the technical support center for Cys Modifier 1. This resource is designed for researchers, scientists, and drug development professionals to help optimize reaction conditions and troubleshoot common issues encountered during cysteine modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions with this compound?
A1: The optimal pH for cysteine modification is often dependent on the specific protein and the modifier used. Generally, the reaction is more efficient when the cysteine residue is in its more nucleophilic thiolate (–S⁻) form.[1][2] The pKa of a typical cysteine thiol group is around 8.5-9, meaning that a higher pH will favor the thiolate form.[1] However, higher pH values (>8.0) can also increase the risk of side reactions and air oxidation of the cysteine.[1] Therefore, a good starting point for optimization is a pH range of 7.0-8.0.[3] It is recommended to perform a pH screen to determine the optimal condition for your specific protein and application.
Q2: My protein has multiple cysteine residues. How can I achieve site-specific modification with this compound?
A2: Achieving site-specific modification in a protein with multiple cysteines can be challenging. Several strategies can be employed:
-
Exploiting differences in cysteine accessibility: Cysteine residues buried within the protein's structure will be less reactive than those on the surface.
-
Site-directed mutagenesis: If the protein structure is known, you can mutate unwanted cysteines to other amino acids.
-
Protection chemistry: Methods like CyMPL (Cysteine Metal Protection and Labeling) use metal ions to protect a specific cysteine site while other cysteines are blocked, after which the metal is removed and the desired cysteine is labeled.
Q3: Should I use a reducing agent before starting the modification reaction? If so, which one is best?
A3: Yes, it is highly recommended to pre-treat your protein with a reducing agent to ensure that the cysteine residues are in their reduced, free thiol (-SH) state and not forming disulfide bonds. The two most common reducing agents are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
-
TCEP is often preferred for labeling studies because it does not contain a thiol group itself and therefore does not compete with the cysteine residues for reaction with the modifier. It is also more stable over a wider pH range.
-
DTT is a strong reducing agent but contains thiol groups that can react with thiol-reactive modifiers. If you use DTT, it is crucial to remove it completely before adding this compound, for example, by using a desalting column.
Q4: How can I monitor the progress of the modification reaction?
A4: The progress of the reaction can be monitored by several methods:
-
Mass Spectrometry (MS): This is a direct method to observe the mass shift corresponding to the addition of the this compound to your protein.
-
SDS-PAGE: If this compound has a significant molecular weight or carries a fluorescent tag, you may be able to see a shift in the protein band on an SDS-PAGE gel.
-
Spectrophotometry: If the reaction releases a chromophoric byproduct, its absorbance can be measured over time. For example, reactions with pyridyl disulfide-based reagents release pyridine-2-thione, which absorbs at 343 nm.
Troubleshooting Guide
This guide addresses common problems encountered during cysteine modification reactions with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Modification | Cysteine residues are oxidized (forming disulfide bonds). | Pre-treat the protein with a reducing agent like TCEP (10-20 fold molar excess) for 30-60 minutes at room temperature. |
| Cysteine residues are not accessible (buried within the protein). | Try adding a mild denaturant to the reaction buffer to partially unfold the protein. Use with caution as this may affect protein function. | |
| pH of the reaction buffer is not optimal. | Perform a pH screen from 6.5 to 8.5 to find the optimal pH for your specific protein. | |
| Insufficient concentration of this compound. | Increase the molar excess of this compound. A 10-20 fold molar excess over the protein is a good starting point. | |
| This compound has degraded. | Ensure proper storage of this compound, typically at -20°C and protected from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Non-specific Modification | Reaction pH is too high, leading to modification of other residues like lysine. | Lower the reaction pH to around 7.0-7.5. |
| High concentration of this compound. | Reduce the molar excess of this compound. | |
| Prolonged reaction time. | Optimize the reaction time by monitoring the reaction progress and stopping it once the desired modification is achieved. | |
| Protein Precipitation | This compound is not fully dissolved in the aqueous buffer. | Prepare a concentrated stock solution of this compound in an organic solvent like DMSO and add it to the reaction mixture in a small volume. |
| The modification alters the protein's solubility. | Screen different buffer compositions, including additives like glycerol or non-ionic detergents. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine Modification with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein solution (1-5 mg/mL in a thiol-free buffer like PBS or HEPES, pH 7.4)
-
TCEP solution (10 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Reduction of Protein:
-
To your protein solution, add TCEP to a final concentration of 1 mM (a 10-20 fold molar excess over the protein is typical).
-
Incubate at room temperature for 30-60 minutes.
-
-
Modification Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction at room temperature for 1-2 hours. The optimal time may vary.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10 mM to react with any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and quenching reagent using a desalting column, exchanging the buffer to a suitable storage buffer for your protein.
-
-
Analysis:
-
Confirm the modification using mass spectrometry, SDS-PAGE, or other appropriate analytical techniques.
-
Visualizations
Caption: Experimental workflow for cysteine modification.
Caption: Troubleshooting decision tree for low modification.
Caption: Simplified signaling pathway involving a cysteine-containing protein.
References
Strategies to reduce non-specific binding of cysteine-reactive probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using cysteine-reactive probes. The focus is on strategies to minimize non-specific binding and improve signal-to-noise ratios in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of cysteine-reactive probes and why is it problematic?
Q2: What are the common causes of high background fluorescence with cysteine-reactive probes?
High background fluorescence can stem from several factors throughout the experimental workflow:
-
Excessive Probe Concentration: Using a higher concentration of the probe than necessary increases the likelihood of off-target reactions and non-specific adsorption.
-
Inadequate Blocking: Failure to block all reactive free thiols or other non-specific binding sites on proteins and surfaces can result in the probe binding to unintended locations.
-
Suboptimal pH: The pH of the reaction buffer is critical. For instance, maleimide probes can react with primary amines (e.g., on lysine residues) at a pH above 7.5, increasing non-specific labeling.[1]
-
Probe Hydrolysis: Maleimide probes are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5. The hydrolyzed probe is unreactive towards thiols but may contribute to background.[1]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or non-specifically bound probes, contributing to the background signal.
-
Probe Aggregation: Hydrophobic probes can form aggregates that may bind non-specifically to cellular structures.
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce naturally, which can be mistaken for a signal from the probe.[2][3]
Q3: What is the difference between maleimide and iodoacetamide probes?
Maleimides and iodoacetamides are two of the most common classes of cysteine-reactive probes, differing in their reaction mechanism, optimal pH, and stability of the resulting bond.
-
Maleimides react with thiols via a Michael addition, which is highly specific for thiols at a pH of 6.5-7.5.[4] Above this range, reactivity towards amines can increase. The reaction is rapid, but the resulting thioether bond can, in some cases, undergo a retro-Michael addition, leading to instability.
-
Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction, which is generally optimal at a slightly higher pH of 7.5-8.5. While highly reactive with thiols, they can exhibit some off-target reactivity with other nucleophilic residues like histidine and methionine, particularly at higher concentrations or pH. The thioether bond formed is highly stable and irreversible.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to non-specific binding of cysteine-reactive probes.
dot
Caption: A flowchart for troubleshooting high background signals.
Data Presentation
Table 1: Comparison of Common Cysteine-Reactive Probe Chemistries
| Feature | Maleimide Probes | Iodoacetamide Probes |
| Reaction Type | Michael Addition | Nucleophilic Substitution (SN2) |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 6.5 - 7.5 | 8.0 - 8.5 |
| Reaction Rate | Very High | High |
| Bond Formed | Thioether (Thiosuccinimide adduct) | Stable Thioether |
| Conjugate Stability | Susceptible to hydrolysis and retro-Michael addition | Highly Stable, Irreversible |
| Off-Target Reactivity | Primary amines at pH > 7.5 | Histidine, Methionine at high pH/concentration |
Data synthesized from multiple sources.
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, good for phospho-specific antibodies. | Can be more expensive than milk-based blockers. May contain impurities. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. Contains a heterogeneous mix of proteins which can be advantageous for blocking. | Is a phosphoprotein, so not ideal for use with phospho-specific antibodies. May contain biotin, which can interfere with avidin/streptavidin systems. |
| Normal Serum | 5-10% (v/v) | Very effective as it contains a wide range of proteins. Best to use serum from the same species as the secondary antibody. | Can be expensive. |
| N-ethylmaleimide (NEM) | 2-50 mM | Covalently blocks free thiols, preventing their reaction with the probe. | Must be used prior to cell lysis if studying endogenous redox states. Excess NEM must be removed or quenched. |
Experimental Protocols
Protocol 1: Cell Lysis with Concurrent Thiol Blocking
This protocol is suitable for experiments where the goal is to label all available cysteines and prevent post-lysis oxidation.
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in ice-cold lysis buffer.
-
For suspension cells, centrifuge to pellet cells, wash with ice-cold PBS, and resuspend the pellet in ice-cold lysis buffer.
-
-
Lysis Buffer Preparation:
-
Prepare a suitable lysis buffer (e.g., RIPA buffer) and keep it on ice.
-
Immediately before use, add protease and phosphatase inhibitors.
-
Add a thiol-blocking agent such as N-ethylmaleimide (NEM) to a final concentration of 20-50 mM.
-
-
Cell Lysis:
-
Resuspend the cell pellet in the NEM-containing lysis buffer (e.g., 1 mL for 10^7 cells).
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Protocol 2: Fluorescent Labeling of Cysteine Residues
This protocol describes a general procedure for labeling proteins in a cell lysate with a cysteine-reactive fluorescent probe.
-
Protein Reduction (Optional but Recommended):
-
If complete labeling of all cysteines (including those in disulfide bonds) is desired, reduce the protein sample with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature. TCEP is recommended as it does not contain a thiol and does not need to be removed before adding a maleimide probe.
-
-
Probe Preparation:
-
Dissolve the cysteine-reactive fluorescent probe (e.g., a maleimide-fluorophore conjugate) in an anhydrous solvent like DMSO or DMF to create a stock solution. Prepare this solution immediately before use to prevent hydrolysis.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein lysate with the labeling buffer (e.g., PBS, pH 7.2 for maleimides).
-
Add the fluorescent probe stock solution to the protein sample. A 10-20 fold molar excess of the probe over the protein is a common starting point, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Stop the labeling reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration that is in excess of the initial probe concentration. This will react with any remaining unreacted probe.
-
-
Removal of Excess Probe:
-
Purify the labeled protein from the unreacted probe and quenching agent using a desalting column (size-exclusion chromatography) or dialysis. This step is critical to reduce background fluorescence.
-
-
Analysis:
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
-
Visualizations
dot
Caption: Reaction mechanisms of Maleimide and Iodoacetamide probes.
dot
Caption: General workflow for minimizing non-specific binding.
References
Cys modifier 1 stability and storage issues
This technical support center provides guidance on the stability, storage, and troubleshooting of experiments involving Cys Modifier 1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C for up to one month.[1] If it is to be used within two weeks, it can be shipped at room temperature.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area.[1]
Q2: What is the shelf life of this compound?
When stored correctly at -20°C, this compound is stable for at least one month.[1] For longer-term storage, it is advisable to consult the product's specific documentation or contact technical support.
Q3: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Exposure to these substances can lead to degradation of the reagent.
Q4: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of precipitate in the solution. Experimentally, a decrease in the efficiency of cysteine modification or an increase in off-target effects may indicate degradation.
Q5: Can this compound undergo freeze-thaw cycles?
While the provided documentation does not explicitly mention freeze-thaw cycles, it is generally recommended to aliquot the reagent upon first use to minimize the number of freeze-thaw cycles and maintain its integrity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no modification of the target protein | Degraded this compound: The reagent may have been stored improperly or exceeded its shelf life. | 1. Verify the storage conditions and age of the reagent. 2. Perform a quality control experiment with a fresh vial of this compound. 3. Use a positive control protein with a known reactive cysteine to test the activity of the reagent. |
| Incorrect buffer conditions: The pH or composition of the reaction buffer may not be optimal for the modification reaction. | 1. Ensure the reaction buffer pH is within the recommended range for cysteine modification (typically pH 6.5-7.5 for thiol-reactive reagents). 2. Avoid buffers containing components that can react with this compound, such as DTT or other reducing agents. | |
| High background or off-target modifications | Excessive concentration of this compound: Using too much reagent can lead to non-specific reactions. | 1. Perform a concentration titration to determine the optimal concentration of this compound for your specific protein. 2. Reduce the incubation time of the reaction. |
| Reaction temperature is too high: Elevated temperatures can increase the rate of non-specific reactions. | 1. Perform the modification reaction at a lower temperature (e.g., 4°C or on ice). | |
| Precipitation observed during the reaction | Poor solubility of this compound or the target protein: The reagent or the protein may not be fully soluble under the reaction conditions. | 1. Ensure this compound is completely dissolved in the recommended solvent before adding it to the reaction mixture. 2. Optimize the buffer composition to improve the solubility of the target protein. 3. Consider using a lower concentration of the protein and/or the modifying reagent. |
Experimental Protocols
Protocol: Assessing the Stability and Activity of this compound via a Labeling Experiment
This protocol describes a method to evaluate the stability and activity of this compound by labeling a standard protein, such as Bovine Serum Albumin (BSA), which contains accessible cysteine residues.
Materials:
-
This compound (fresh and potentially degraded samples)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE gels and running buffer
-
Fluorescent scanner or Coomassie stain
Methodology:
-
Prepare Protein Solution: Dissolve BSA in PBS to a final concentration of 1 mg/mL.
-
Prepare this compound Solutions:
-
Prepare a stock solution of fresh this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a similar stock solution of the this compound sample that is suspected to be degraded.
-
-
Labeling Reaction:
-
Set up the following reactions in microcentrifuge tubes:
-
Negative Control: 50 µL of BSA solution + 5 µL of solvent.
-
Positive Control: 50 µL of BSA solution + 5 µL of fresh this compound stock solution.
-
Test Sample: 50 µL of BSA solution + 5 µL of the potentially degraded this compound stock solution.
-
-
Incubate the reactions for 1 hour at room temperature, protected from light.
-
-
Quench Reaction: Stop the reaction by adding a quenching reagent, such as a 2-fold excess of a small molecule thiol (e.g., N-acetyl-cysteine), if appropriate for the specific chemistry of this compound.
-
SDS-PAGE Analysis:
-
Mix 20 µL of each reaction with SDS-PAGE loading buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel according to standard procedures.
-
-
Visualization:
-
If this compound is fluorescent, visualize the gel using a fluorescent scanner at the appropriate excitation and emission wavelengths.
-
Alternatively, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
-
Data Analysis:
-
Compare the intensity of the fluorescently labeled BSA band (or any shift in migration) between the positive control and the test sample. A significantly lower intensity in the test sample lane indicates reduced activity and potential degradation of the this compound.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
How to prevent disulfide bond interference in cysteine labeling
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to disulfide bond interference in cysteine labeling experiments.
Frequently Asked Questions (FAQs)
???+ question "Why is my cysteine labeling efficiency low or non-existent?"
???+ question "What is the best reducing agent for disulfide bonds before cysteine labeling?"
???+ question "Can the reducing agent interfere with my labeling reaction?"
???+ question "How do I choose the optimal buffer and pH for my cysteine labeling experiment?"
???+ question "How can I prevent my protein from aggregating during the labeling process?"
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low or No Labeling Efficiency | Cysteine residues are oxidized and forming disulfide bonds. | Reduce the protein with TCEP prior to labeling to free the sulfhydryl groups. |
| Labeling reagent (e.g., maleimide) has been hydrolyzed or degraded. | Prepare fresh labeling reagent stock solutions in an anhydrous solvent like DMSO or DMF and store them properly, protected from light and moisture. | |
| Incorrect pH of the reaction buffer. | For maleimide labeling, ensure the pH is between 6.5 and 7.5 for optimal specificity and reactivity with cysteines. | |
| Presence of competing thiol-containing reagents like DTT. | If using DTT for reduction, it must be completely removed via size-exclusion chromatography or dialysis before adding the labeling reagent. | |
| Non-Specific Labeling | The pH of the reaction is too high. | Lower the pH of the buffer to the 6.5-7.5 range. At higher pH, reagents like maleimides can react with other residues, such as lysines. |
| The labeling reagent is not specific enough for the application. | Consider alternative labeling chemistries if non-specific binding persists despite optimization. | |
| Protein Precipitation or Aggregation | Reduction of structurally important disulfide bonds leads to protein destabilization. | Add stabilizing agents such as glycerol or arginine to the buffer. Perform a screen to find the optimal buffer conditions (pH, salt concentration) for your protein's stability. |
| High protein concentration. | Reduce the protein concentration during the labeling reaction. | |
| The labeling reaction conditions (e.g., temperature, incubation time) are too harsh. | Optimize the labeling temperature and incubation time. Sometimes performing the reaction at 4°C for a longer duration can prevent aggregation. |
Quantitative Data Summary
Comparison of Common Reducing Agents: TCEP vs. DTT
This table summarizes the key differences between TCEP and DTT for use in cysteine labeling protocols. TCEP is generally advantageous due to its stability and lack of interference with maleimide chemistry.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Thiol-free reductant; does not contain a sulfhydryl group. | Thiol-based reductant; contains sulfhydryl groups. |
| pH Range | Effective over a broad pH range (1.5 - 9.0). | Optimal activity in the pH range of 7.0 - 9.0. |
| Stability | More stable and resistant to air oxidation. | Prone to oxidation, especially in the presence of metal ions. |
| Interference with Maleimides | Low interference; can often be left in the reaction at low concentrations. | High interference; directly competes with cysteines and must be removed before labeling. |
| Odor | Odorless. | Pungent, unpleasant odor. |
| Recommendation | Highly recommended for most cysteine labeling applications. | Use with caution; requires a removal step prior to labeling. |
Experimental Protocols
Protocol: Reduction of Disulfide Bonds with TCEP Prior to Cysteine Labeling
This protocol describes a general procedure for reducing disulfide bonds in a protein sample using TCEP before labeling with a thiol-reactive dye, such as a maleimide.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
TCEP hydrochloride (Tris(2-carboxyethyl)phosphine hydrochloride)
-
Thiol-reactive labeling reagent (e.g., maleimide-functionalized dye)
-
Anhydrous DMSO or DMF
-
Buffer for labeling (e.g., 1X PBS, pH 7.2)
-
Desalting column (e.g., Sephadex G-25)
-
Inert gas (optional, e.g., nitrogen or argon)
Procedure:
-
Prepare TCEP Stock Solution:
-
Prepare a 500 mM stock solution of TCEP in nuclease-free water. Neutralize the solution with NaOH if necessary, as TCEP is acidic. Store aliquots at -20°C.
-
-
Prepare Protein Sample:
-
Dissolve or buffer-exchange the protein into the desired labeling buffer (e.g., 1X PBS, pH 7.2). A typical protein concentration is 1-10 mg/mL (adjust as needed for your specific protein).
-
-
Reduction of Disulfide Bonds:
-
Add the TCEP stock solution to the protein sample to a final concentration of 5-50 mM. A 10-20 fold molar excess of TCEP over the protein's cysteine concentration is a common starting point.
-
Optional: To prevent re-oxidation, you can gently flush the headspace of the reaction tube with an inert gas like nitrogen or argon.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive proteins, the incubation can be performed at 4°C for a longer duration.
-
-
Removal of Excess TCEP (Optional but Recommended):
-
While low concentrations of TCEP may not significantly interfere with maleimide labeling, removing the excess reducing agent is often recommended to ensure high labeling efficiency.
-
Use a desalting column (e.g., spin column) equilibrated with the labeling buffer to separate the protein from the excess TCEP. This step should be performed quickly to minimize re-oxidation of the cysteines.
-
-
Cysteine Labeling:
-
Immediately after the reduction (and TCEP removal), add the thiol-reactive labeling reagent to the protein solution. The reagent is typically dissolved in anhydrous DMSO or DMF.
-
A 10-20 fold molar excess of the labeling reagent over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to scavenge any unreacted labeling reagent.
-
Purify the labeled protein from the excess, unreacted label using a desalting column or dialysis.
-
Mandatory Visualizations
Caption: Workflow for cysteine labeling with an optional disulfide bond reduction step.
Technical Support Center: Cysteine Modification Artifacts in Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify, prevent, and resolve common artifacts arising from cysteine modifications during mass spectrometry-based proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts related to cysteine modifications in mass spectrometry?
A1: Cysteine is a highly reactive amino acid, and its modification is a critical step in most proteomics workflows. Artifacts typically arise during sample preparation (reduction and alkylation) and can significantly impact data quality. The most common issues include:
-
Incomplete Alkylation: Free cysteine residues that are not alkylated can re-form disulfide bonds, leading to incomplete protein digestion and preventing peptide identification.
-
Disulfide Bond Scrambling: Incorrect disulfide bonds can form between cysteine residues during sample preparation, particularly under basic pH conditions. This is a major issue in structural proteomics where native disulfide connectivity is being investigated.[1][2]
-
Off-Target Alkylation: The reagents used to cap cysteine residues, especially iodoacetamide (IAA), are highly reactive and can modify other amino acid residues, such as methionine, lysine, histidine, and the N-terminus of peptides.[3][4]
-
Artificial Oxidation: Cysteine residues can be artificially oxidized during sample collection, lysis, or preparation, leading to unintended modifications like sulfenic (Cys-SOH), sulfinic (Cys-SO2H), and sulfonic (Cys-SO3H) acids.[5]
-
In-Source Fragmentation: Some modified residues, notably alkylated methionine, are unstable and can fragment within the mass spectrometer's ionization source, leading to unexpected neutral losses and complicating spectral interpretation.
Q2: I see many unexpected peaks with a +57.021 Da mass shift on residues other than cysteine. What is causing this?
A2: This is a classic sign of off-target alkylation by iodoacetamide (IAA), the most common cysteine alkylating agent. While IAA preferentially reacts with the thiol group of cysteine, its high reactivity allows it to also modify other nucleophilic sites, particularly if used in excess or under suboptimal conditions (e.g., prolonged incubation). The most frequently observed off-target modifications occur on:
-
Methionine (Met)
-
Lysine (Lys)
-
Histidine (His)
-
The free N-terminus of a peptide
To confirm, you should search your data with carbamidomethylation as a variable modification on these residues. To mitigate this, consider reducing the concentration of IAA, shortening the incubation time, or using an alternative, less reactive alkylating agent like chloroacetamide or acrylamide.
Q3: My peptide map for disulfide bond analysis shows many non-native disulfide links. How can I prevent this "scrambling"?
A3: Disulfide scrambling is the rearrangement of native disulfide bonds, which is often induced by alkaline pH and elevated temperatures during sample preparation. Free thiol groups can attack existing disulfide bonds, leading to an exchange reaction. To prevent this:
-
Control pH: Perform the digestion at an acidic pH (e.g., pH 5.3-6.5). While this can reduce the efficiency of trypsin, it significantly minimizes scrambling. Using a combination of proteases active at lower pH, like pepsin followed by trypsin, can improve digestion efficiency.
-
Alkylate Free Thiols: Immediately block any free native thiols with an alkylating agent like N-ethylmaleimide (NEM), which is highly reactive even at acidic pH, before proceeding with digestion.
-
Use Additives: The addition of cystamine to the sample preparation buffer has been shown to minimize disulfide scrambling even at alkaline pH.
Q4: The identification rate for my methionine-containing peptides is very low after using iodoacetamide. Why is this happening?
A4: This is a known artifact associated with iodine-containing alkylating agents like iodoacetamide (IAA) and iodoacetic acid. Methionine residues can be alkylated by these reagents, forming S-carbamidomethylmethionine. This modified residue is unstable in the gas phase and is prone to a characteristic neutral loss of 105.025 Da during collision-induced dissociation (CID). This fragmentation can prevent the peptide from being correctly identified by search algorithms. If methionine-containing peptides are critical for your study, the most effective solution is to switch to a non-iodine-containing alkylating agent such as acrylamide.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low peptide identification rate; poor sequence coverage. | Incomplete reduction and/or alkylation of cysteine residues. | 1. Ensure fresh reducing (DTT, TCEP) and alkylating (e.g., IAA) agents are used.2. Optimize reaction conditions: incubate DTT for 1 hour at 56-60°C; incubate IAA for 45-60 min at room temperature in the dark.3. Check the pH of your buffer; alkylation is most efficient at pH ~8.0-8.5. |
| Unexpected mass shifts of +16, +32, or +48 Da on Cys. | Artificial oxidation of cysteine during sample preparation. | 1. Work quickly and keep samples cold.2. De-gas buffers to remove dissolved oxygen.3. Include an alkylating agent (e.g., NEM or IAA) in the lysis buffer to immediately block free thiols. |
| Non-native disulfide bonds detected in non-reduced peptide map. | Disulfide bond scrambling. | 1. Perform enzymatic digestion at acidic pH (5.3-6.5).2. Use an alkylating agent effective at low pH, such as N-ethylmaleimide (NEM).3. See the "Protocol to Minimize Disulfide Scrambling" below. |
| Unexpected mass shifts of +57 Da (IAA), +125 Da (NEM), or +71 Da (Acrylamide) on non-Cys residues. | Off-target alkylation of Met, Lys, His, or peptide N-termini. | 1. Reduce the concentration of the alkylating agent and/or shorten the incubation time.2. Ensure the reaction is properly quenched (e.g., by adding excess DTT).3. Consider using a less reactive alkylating agent if the problem persists. |
| Apparent mass loss of ~105 Da from some peptides. | Neutral loss from methionine alkylated by an iodine-containing reagent (e.g., IAA). | 1. Use a non-iodine-containing alkylating agent like acrylamide.2. Include the specific neutral loss in your database search parameters. |
Quantitative Data: Mass Shifts of Common Cysteine Artifacts
The following table summarizes the monoisotopic mass shifts for common modifications and artifacts related to cysteine handling in proteomics. This data is essential for correctly parameterizing database searches to identify both expected and unexpected modifications.
| Modification Type | Reagent/Process | Affected Residue(s) | Monoisotopic Mass Shift (Da) | Notes |
| Alkylation (Expected) | Iodoacetamide (IAA) | Cys | +57.02146 | Carbamidomethylation. |
| N-ethylmaleimide (NEM) | Cys | +125.04768 | ||
| Acrylamide | Cys | +71.03711 | Propionamide adduct. | |
| Chloroacetamide | Cys | +57.02146 | Carboxyamidomethylation (same mass as IAA adduct). | |
| Iodoacetic Acid | Cys | +58.00548 | Carboxymethylation. | |
| Off-Target Alkylation | Iodoacetamide (IAA) | Met, Lys, His, N-terminus | +57.02146 | Can occur with excess reagent or prolonged incubation. |
| N-ethylmaleimide (NEM) | Lys, His, N-terminus | +125.04768 | Reaction is more specific at pH < 7. | |
| Oxidation | Mild Oxidation | Cys | +15.99491 | Sulfenic Acid (Cys-SOH). |
| Oxidation | Cys | +31.98982 | Sulfinic Acid (Cys-SO₂H). | |
| Strong Oxidation | Cys | +47.98473 | Sulfonic Acid (Cys-SO₃H). | |
| Alkylation + Oxidation | IAA + Oxidation | Cys-SOH | +73.01637 | Carbamidomethyl sulfoxide (+57.021 + 15.995). |
| IAA + Oxidation | Cys-SO₂H | +89.01128 | Carbamidomethyl sulfone (+57.021 + 31.990). | |
| In-Source Fragmentation | Alkylated Methionine | Met (+IAA) | -105.02450 | Neutral loss of 2-(methylthio)acetamide. |
| Other | Dehydroalanine | Cys | -33.98772 | β-elimination product. |
Experimental Protocols
Protocol 1: Standard In-Solution Reduction, Alkylation, and Digestion
This protocol describes a standard workflow for preparing protein samples for bottom-up proteomics analysis.
Reagents:
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0
-
Denaturation Buffer: 8 M Urea in 50 mM NH₄HCO₃
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent: 550 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light)
-
Quenching Solution: Use reducing agent (DTT).
-
Enzyme: Mass spectrometry grade Trypsin (e.g., 0.5 µg/µL in 50 mM acetic acid)
Procedure:
-
Protein Solubilization: Resuspend the protein pellet in an appropriate volume of Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
Reduction: Add the 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM. Vortex briefly and incubate at 56°C for 1 hour.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the 550 mM IAA stock solution to a final concentration of 25-30 mM. Vortex briefly and incubate for 45 minutes at room temperature in complete darkness.
-
Quenching: Quench the excess IAA by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. This is critical for trypsin activity.
-
Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio. Incubate overnight (12-16 hours) at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for desalting (e.g., C18 cleanup) prior to LC-MS/MS analysis.
Protocol 2: Non-Reduced Peptide Mapping to Minimize Disulfide Scrambling
This protocol is designed for the characterization of native disulfide bonds and aims to prevent their rearrangement during sample preparation.
Reagents:
-
Denaturation/Digestion Buffer: 100 mM Tris-HCl, pH 6.5
-
Denaturant: 6 M Guanidine Hydrochloride (GuHCl)
-
Alkylating Agent: 200 mM N-ethylmaleimide (NEM) in acetonitrile (prepare fresh)
-
Enzyme 1: Pepsin (e.g., 1 mg/mL in water)
-
Enzyme 2: Mass spectrometry grade Trypsin
Procedure:
-
Protein Denaturation & Alkylation: Dilute the protein sample (e.g., a monoclonal antibody) to 1 mg/mL in the Denaturation/Digestion Buffer containing 6 M GuHCl. Add NEM to a final concentration of 20 mM to alkylate any free thiols. Incubate at 37°C for 30 minutes.
-
Buffer Exchange (Optional but Recommended): Remove the denaturant and excess NEM using a buffer exchange column equilibrated with the Denaturation/Digestion Buffer (pH 6.5).
-
Initial Digestion (Pepsin): Adjust the pH to ~1.3 with formic acid. Add pepsin at a 1:100 (w/w) ratio and incubate at 37°C for 4 hours. Pepsin's activity at very low pH helps to initially break down the protein structure while disulfide scrambling is strongly inhibited.
-
pH Adjustment: Raise the pH of the sample to 6.5 by adding a calculated amount of 1 M Tris base.
-
Final Digestion (Trypsin): Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C. Trypsin retains partial activity at this slightly acidic pH, which is sufficient to complete the digestion initiated by pepsin.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The sample containing intact, non-scrambled disulfide-linked peptides is now ready for LC-MS/MS analysis.
Visualizations
Below are diagrams illustrating key workflows and concepts related to cysteine modification artifacts.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Comprehensive Identification of Protein Disulfide Bonds with Pepsin/Trypsin Digestion, Orbitrap HCD and Spectrum Identification Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in fluorescence imaging with Cys modifier 1
Welcome to the technical support center for Cys Modifier 1. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound to improve the signal-to-noise ratio in their fluorescence imaging experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cysteine-selective protein modification reagent. It is a fluorescent carbonylacrylic derivative that contains a nitrobenzofurazan (NBD) fluorophore. Its primary mechanism involves a selective reaction with the thiol group of cysteine residues on proteins. This covalent labeling allows for the introduction of a fluorescent tag at specific sites on a protein, enabling visualization through fluorescence microscopy. The specific reactivity with cysteines helps to reduce non-specific background fluorescence, thereby improving the signal-to-noise ratio.
Q2: What are the excitation and emission wavelengths for this compound?
A2: this compound has an excitation maximum at approximately 465 nm and an emission maximum at approximately 539 nm, making it compatible with standard green fluorescence imaging channels.
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored at -20°C. For short-term use, it can be kept at 4°C. Always protect the reagent from light to prevent photobleaching.
Q4: What is the primary advantage of using a cysteine-selective modifier like this compound?
A4: The primary advantage is the ability to achieve site-specific labeling of proteins. Cysteine is a relatively rare amino acid, so by targeting its thiol group, you can label proteins at specific, known locations. This specificity minimizes random, non-specific labeling that can lead to high background and ambiguous results, thus significantly enhancing the signal-to-noise ratio.
Q5: Can I use this compound for live-cell imaging?
A5: Yes, this compound can be used for live-cell imaging. Its ability to selectively react with cysteine residues allows for the labeling of proteins in their native cellular environment. However, optimization of the labeling concentration and incubation time is crucial to minimize potential cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Excess unbound this compound: The reagent was not fully washed out after labeling. 2. Non-specific binding: The modifier is binding to surfaces or other cellular components. 3. Autofluorescence: The cells or tissue have high intrinsic fluorescence. | 1. Optimize washing steps: Increase the number and duration of washes with an appropriate buffer (e.g., PBS) after the labeling step. 2. Use a blocking agent: Pre-incubate the sample with a blocking buffer (e.g., BSA) to reduce non-specific binding sites. 3. Include a quenching step: After labeling, add a thiol-containing compound like L-cysteine or β-mercaptoethanol to react with and quench any remaining unbound this compound. 4. Use an autofluorescence quenching reagent or select an imaging channel that minimizes the contribution of autofluorescence. |
| Low or No Signal | 1. Inefficient labeling: The concentration of this compound is too low, or the incubation time is too short. 2. Oxidized cysteines: The target cysteine residues are in a disulfide bond and not available for reaction. 3. Inaccessible cysteine residues: The target cysteines are buried within the protein structure. 4. Photobleaching: The sample was exposed to excessive light during imaging. | 1. Optimize labeling conditions: Perform a titration of this compound concentration and vary the incubation time to find the optimal conditions for your specific protein and cell type. 2. Reduce disulfide bonds: Pre-treat your sample with a reducing agent like DTT or TCEP to ensure the target cysteine thiols are free. Be sure to remove the reducing agent before adding this compound. 3. Use a denaturing agent (for fixed cells): If the protein is fixed, a mild denaturant can help expose buried cysteine residues. 4. Use an anti-fade mounting medium and minimize light exposure by using neutral density filters and acquiring images with the shortest possible exposure time. |
| Signal Fades Quickly | 1. Photobleaching: The fluorophore is being destroyed by the excitation light. | 1. Use an anti-fade mounting medium. 2. Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity. 3. Decrease exposure time: Use a more sensitive detector or bin pixels to shorten the required exposure. 4. Acquire images in a single Z-plane if 3D imaging is not necessary. |
| Inconsistent Staining | 1. Uneven labeling: The this compound did not have uniform access to all cells or the entire tissue sample. 2. Variability in cell health: Cells in different states of health or metabolic activity may label differently. | 1. Ensure proper mixing: Gently agitate the sample during the labeling incubation. 2. Optimize cell density: Ensure cells are in a monolayer and not overly confluent. 3. Use healthy, actively growing cells for your experiments. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General Protein Labeling in Solution
This protocol describes the labeling of a purified protein in a test tube.
Materials:
-
Purified protein with at least one cysteine residue
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reducing Agent (optional, e.g., DTT or TCEP)
-
Quenching Solution (e.g., 100 mM L-cysteine in Reaction Buffer)
-
Size-exclusion chromatography column or dialysis cassette
-
Anhydrous DMSO
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to expose the target cysteines, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed by a desalting column before adding this compound.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 10 mM to stop the labeling reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD fluorophore (at ~465 nm).
Protocol 2: Labeling of Cysteine Residues on Live Cells
This protocol provides a general guideline for labeling surface-exposed cysteines on live cells.
Materials:
-
Adherent or suspension cells
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Anhydrous DMSO
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80% for adherent cells).
-
Prepare Labeling Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO. Dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration (typically in the low micromolar range; this should be optimized).
-
Wash Cells: Gently wash the cells twice with warm PBS to remove any residual serum proteins.
-
Labeling: Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator. Protect the cells from light.
-
Wash Cells: Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound this compound.
-
Imaging: The cells are now ready for fluorescence imaging. Image the cells in a suitable imaging medium.
Signaling Pathways and Workflows
The following diagrams illustrate the chemical reaction of this compound and a typical experimental workflow.
Validation & Comparative
Validating USP1 as a Cysteine Modifier Target with CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of novel drug targets is a critical step in the therapeutic development pipeline. This guide provides a comparative overview of using CRISPR-Cas9 technology to validate Ubiquitin-Specific Protease 1 (USP1), a cysteine-modifying enzyme, as a therapeutic target in oncology. We present a detailed comparison of CRISPR-Cas9-mediated gene knockout with alternative approaches, supported by experimental workflows, quantitative data, and descriptions of relevant signaling pathways.
Introduction to USP1 as a Therapeutic Target
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA damage response (DDR).[1][2] It is a cysteine protease that removes ubiquitin from key proteins involved in DNA repair, notably FANCD2 (Fanconi Anemia Complementation Group D2) and PCNA (Proliferating Cell Nuclear Antigen).[3][4] By deubiquitinating these substrates, USP1 regulates critical DNA repair pathways such as the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[1]
In many cancers, USP1 is overexpressed, which is often correlated with poor prognosis and resistance to DNA-damaging chemotherapies. This makes USP1 an attractive therapeutic target. Inhibition of USP1 is expected to impair DNA repair in cancer cells, leading to synthetic lethality, especially in tumors with pre-existing DNA repair defects, or to sensitize them to other therapies like PARP inhibitors.
CRISPR-Cas9 for USP1 Target Validation
CRISPR-Cas9 technology offers a precise and permanent way to validate the function of a target gene like USP1. By creating a complete gene knockout, researchers can mimic the effect of a highly effective drug and assess the phenotypic consequences. This approach provides a clear genetic validation of the target's role in a specific biological context, such as cancer cell survival or drug resistance.
Experimental Workflow: CRISPR-Cas9 Knockout of USP1
The general workflow for validating USP1 as a target using CRISPR-Cas9 involves several key steps, from guide RNA design to functional analysis of the knockout cells.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm Cys Modifier 1 Binding Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Covalent inhibitors, particularly those targeting cysteine residues, represent a promising class of therapeutics. Confirming the specific cysteine residue(s) modified by a compound, known as Cys modifier 1, is a critical step in drug development. This guide provides an objective comparison of orthogonal methods used to validate these binding sites, supported by experimental data and detailed protocols.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a cornerstone for identifying covalent binding sites with high precision. It can pinpoint the exact modified cysteine residue by detecting the mass shift caused by the modifier.
Comparison of MS-Based Approaches
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Intact Protein Analysis | The mass of the whole, unmodified protein is compared to the mass of the protein after incubation with the Cys modifier. | - Provides a quick assessment of covalent binding and stoichiometry.[1] - Relatively simple sample preparation. | - Does not identify the specific cysteine residue modified. - Less sensitive for large proteins or complex mixtures. | High |
| Peptide Mapping (Bottom-Up Proteomics) | The protein-modifier conjugate is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the modified peptide and the specific cysteine.[1] | - Pinpoints the exact site of modification.[1] - Can be used for complex samples. - Widely applicable and well-established. | - Can be time-consuming. - Incomplete sequence coverage may miss some modification sites. | Medium |
| Targeted Proteomics (e.g., UPLC-MRM) | A targeted mass spectrometry approach that specifically monitors for the expected modified and unmodified peptides. | - High sensitivity and quantitative accuracy. - Increased throughput compared to traditional proteomics. - Enables kinetic analysis of target engagement in cells. | - Requires prior knowledge of the target protein and potential modification site. - Method development can be complex. | High |
Experimental Workflow: Peptide Mapping
The following diagram illustrates a typical workflow for identifying a Cys modifier binding site using peptide mapping.
Detailed Protocol: Peptide Mapping
-
Incubation: Incubate the target protein with the Cys modifier at a specific concentration and for a defined time at room temperature.
-
Denaturation and Reduction: Denature the protein sample, and reduce disulfide bonds using an agent like dithiothreitol (DTT).
-
Alkylation: Alkylate free cysteine residues with an alkylating agent such as iodoacetamide (IAM) to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with tandem mass spectrometry to identify the peptide sequences and the site of modification.
-
Data Analysis: Analyze the MS/MS data to identify the peptide containing the mass shift corresponding to the Cys modifier, thus pinpointing the modified cysteine residue.
Cell-Based Target Engagement Assays
Confirming that a Cys modifier binds to its intended target within a cellular environment is crucial for validating its biological activity. Cell-based assays provide this confirmation and can help differentiate between compounds that are active in biochemical versus cellular contexts.
Comparison of Cell-Based Assays
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Activity-Based Protein Profiling (ABPP) | Utilizes activity-based probes (ABPs) that covalently label the active sites of enzymes. Inhibition of probe labeling by a Cys modifier indicates target engagement. | - Can profile target engagement across entire enzyme families. - Can be performed in live cells. | - Requires the availability of a suitable ABP for the target class. - May not be applicable to all protein targets. | Medium to High |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. Covalent modification often increases the melting temperature of the target protein. | - Does not require a labeled compound or probe. - Can be used to confirm target engagement in intact cells and tissues. | - Not all binding events lead to a significant thermal shift. - Can be lower throughput than other methods. | Low to Medium |
| Probe-Based Target Engagement Assay | Cells are treated with the Cys modifier, followed by a cell-permeable probe that covalently labels the target. Reduced probe labeling indicates target engagement by the modifier. | - Allows for quantitative assessment of target engagement in live cells. - Can be adapted for high-throughput screening. | - Requires a specific and cell-permeable probe for the target. | High |
Experimental Workflow: Probe-Based Target Engagement
The following diagram outlines the workflow for a probe-based target engagement assay.
Detailed Protocol: Probe-Based Target Engagement Assay
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of the Cys modifier for a specified duration.
-
Probe Incubation: Add a cell-permeable covalent probe that targets the protein of interest and incubate for a defined period.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Enrichment: If the probe contains an affinity handle (e.g., biotin), enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads).
-
Quantification: Quantify the amount of probe-labeled protein in the treated versus control samples. This can be done by Western blotting or more quantitatively by mass spectrometry.
-
Data Analysis: Determine the IC50 value for target engagement by plotting the reduction in probe labeling as a function of the Cys modifier concentration.
Biochemical and Biophysical Assays
A variety of biochemical and biophysical methods can provide orthogonal evidence of covalent modification at a specific cysteine residue.
Comparison of Biochemical and Biophysical Methods
| Method | Principle | Advantages | Limitations |
| IC50 Shift Assay | The potency (IC50) of a covalent inhibitor will appear to increase with longer pre-incubation times with the target enzyme before adding the substrate. | - Simple and readily implemented with standard enzyme activity assays. - Provides evidence of time-dependent, covalent inhibition. | - Does not directly identify the binding site. - Can be influenced by inhibitor instability. |
| Jump Dilution / Washout Assay | A pre-formed enzyme-inhibitor complex is rapidly diluted. For a covalent inhibitor, the inhibitory effect is maintained, whereas for a reversible inhibitor, activity is restored. | - Differentiates between reversible and irreversible covalent binding. - Confirms sustained target engagement. | - Does not identify the binding site. - Requires a sensitive assay to detect activity after dilution. |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, visually confirming the covalent bond to a specific cysteine residue. | - Provides definitive, unambiguous identification of the binding site. - Offers structural insights for further drug design. | - Requires a high-quality protein crystal, which can be challenging to obtain. - A static picture that does not provide kinetic information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the chemical environment of specific amino acids upon covalent modification. | - Can confirm covalent adduct formation. - Provides information on conformational changes upon binding. | - Requires larger amounts of pure protein. - Can be complex for larger proteins. |
Logical Relationship: From Screening to Validation
The following diagram illustrates the logical flow of experiments from initial screening to definitive binding site validation.
References
A Researcher's Guide to Cysteine Modification: Traditional Maleimides vs. Next-Generation Reagents
For researchers, scientists, and professionals in drug development, the precise and stable modification of proteins is paramount. Cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for site-specific bioconjugation. For decades, maleimide-based reagents have been the gold standard for this purpose, valued for their rapid reaction kinetics and high specificity for thiols under mild conditions.[1][2][3] However, a critical drawback has emerged: the instability of the resulting thioether bond.[1][4]
This guide provides an objective comparison between traditional maleimide-based cysteine modification and the advanced "next-generation" modifiers designed to overcome its core limitations. We will delve into the underlying chemistry, compare performance based on experimental data, and provide detailed protocols to guide your research.
The Chemistry of Cysteine Modification: A Tale of Two Bonds
The fundamental difference between traditional and next-generation cysteine modifiers lies in the stability of the final conjugate. Traditional maleimides react with thiols via a Michael addition to form a thiosuccinimde bond. While effective, this bond is susceptible to a reverse reaction, known as a retro-Michael addition, especially in the presence of competing thiols like glutathione, which is abundant in plasma. This reversal can lead to deconjugation, where the payload (e.g., a drug or a dye) is prematurely released, reducing efficacy and potentially causing off-target toxicity.
Next-generation strategies aim to create a more permanent, stable linkage. A primary approach is to facilitate the hydrolysis of the thiosuccinimide ring after conjugation. This ring-opening creates a stable succinamic acid thioether that is resistant to the retro-Michael reaction, effectively "locking" the payload in place. Other advanced reagents, such as dihalogenated maleimides or carbonylacrylic compounds, achieve irreversible modification through alternative reaction mechanisms.
Diagram: Reaction Mechanisms
Caption: Reaction pathways for cysteine modification methods.
Performance Comparison: Stability is Key
The choice of cysteine modifier significantly impacts the reliability and in-vivo performance of a bioconjugate. The following table summarizes the key performance differences based on available data.
| Feature | Traditional Maleimide-Based Modification | Next-Generation Cysteine Modifiers |
| Reaction Selectivity | Highly selective for thiols at pH 6.5-7.5. Reactivity with amines (e.g., lysine) can occur at pH > 7.5. | Generally maintain high thiol selectivity. Some reagents, like carbonylacrylics, show high Cys selectivity even at pH 8.0. |
| Reaction Rate | Fast kinetics, with reactions often completing within hours at room temperature. Second-order rate constants are typically around 10² M⁻¹s⁻¹. | Kinetics are comparable to or, in some cases, faster than traditional maleimides. Chlorooximes report rates of ~306 M⁻¹s⁻¹. |
| Conjugate Stability | The resulting thiosuccinimide bond is susceptible to reversal (retro-Michael addition) in the presence of plasma thiols. | The final conjugate is significantly more stable and resistant to thiol exchange, leading to longer in-vivo half-lives. |
| Reversibility | Reversible. This is the primary limitation, leading to payload loss and potential off-target effects. | Irreversible. The core advantage is the formation of a permanent, stable bond. |
| Key Advantages | Widely available, well-understood chemistry, and fast reaction kinetics. | Produces highly stable and homogenous conjugates, improving in-vivo efficacy and safety. |
| Key Limitations | Conjugate instability due to retro-Michael reaction. Potential for product heterogeneity from premature hydrolysis of the maleimide ring. | May require additional steps (e.g., pH adjustment for hydrolysis) or more complex reagent synthesis. Some reagents may be less commercially available. |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for a standard maleimide conjugation and a subsequent stabilization step characteristic of next-generation methodologies.
Protocol 1: Standard Maleimide-Thiol Conjugation
This protocol outlines the general procedure for labeling a thiol-containing protein with a maleimide-activated reagent (e.g., a fluorescent dye).
-
Protein Preparation:
-
Dissolve the protein to be labeled at 1-10 mg/mL in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris) at pH 7.0-7.5. Buffers must be free of thiols.
-
If the protein contains disulfide bonds that mask the target cysteine, they must first be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.
-
Crucially , remove the reducing agent before adding the maleimide reagent. This is typically done using a desalting column or size-exclusion chromatography (SEC).
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF. This solution should be prepared immediately before use, as maleimides can hydrolyze in aqueous environments.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted maleimide reagent and byproducts by purifying the conjugate via SEC, dialysis, or other suitable chromatography methods.
-
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
This protocol is an addendum to Protocol 1 and is designed to stabilize the newly formed thiosuccinimide bond by ring-opening hydrolysis, a common strategy for next-generation modifiers.
-
Complete Conjugation: Follow steps 1-3 from the Standard Maleimide-Thiol Conjugation protocol. It is not necessary to purify the conjugate at this stage.
-
pH Adjustment for Hydrolysis:
-
After the initial conjugation reaction is complete, increase the pH of the reaction mixture to 8.5-9.0. This can be achieved by adding a high-pH buffer (e.g., 50 mM sodium borate, pH 9.0) or through buffer exchange.
-
-
Hydrolysis Incubation:
-
Incubate the mixture at room temperature or 37°C. The time required for complete hydrolysis can range from a few hours to overnight, depending on the specific maleimide derivative. The reaction can be monitored by HPLC-MS.
-
-
Quenching and Purification:
-
(Optional) To quench any remaining reactive species, add a small molar excess of a thiol-containing molecule like N-acetylcysteine and incubate for 20-30 minutes.
-
Purify the final, stabilized conjugate using SEC or a similar method to remove all reactants and byproducts.
-
Diagram: Experimental Workflow
Caption: A typical workflow for cysteine bioconjugation.
Conclusion and Recommendations
The choice between traditional maleimides and next-generation modifiers hinges on the ultimate application of the bioconjugate.
-
Traditional maleimides may still be suitable for in-vitro applications, such as protein labeling for Western blots or microscopy, where long-term stability in a thiol-rich environment is not a primary concern. Their wide availability and established protocols make them a convenient choice for such purposes.
-
Next-generation cysteine modifiers are strongly recommended for any application requiring in-vivo stability. This includes the development of antibody-drug conjugates (ADCs), therapeutic proteins, and in-vivo imaging agents. The enhanced stability of the conjugate bond directly translates to improved therapeutic efficacy, reduced off-target toxicity, and more reliable experimental outcomes in complex biological systems.
As the field of bioconjugation advances, the demand for robust and stable linkages will continue to grow. While traditional maleimides laid the groundwork, next-generation reagents provide the stability and reliability required for developing the next wave of advanced biologics and research tools.
References
A Head-to-Head Comparison of Cysteine-Modifying Warheads for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of various cysteine-modifying warheads. This guide provides a comparative analysis of their reactivity and selectivity, supported by experimental data, to aid in the rational design of targeted covalent inhibitors.
Cysteine, with its nucleophilic thiol group, has emerged as a prime target for covalent inhibitors in drug discovery. The strategic placement of a reactive "warhead" on a ligand can lead to the formation of a stable covalent bond with a cysteine residue on a target protein, offering numerous advantages, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets. However, the choice of warhead is critical, as it dictates the reactivity, selectivity, and overall pharmacological profile of the inhibitor. This guide provides a head-to-head comparison of commonly used cysteine-modifying warheads to inform the selection process in covalent drug design.
Quantitative Comparison of Warhead Reactivity
The intrinsic reactivity of a warhead is a key determinant of its potential for both on-target efficacy and off-target toxicity. A widely accepted method for quantifying this reactivity is the Glutathione (GSH) reactivity assay, which measures the rate at which a warhead reacts with the biological thiol GSH. The half-life (t½) of the warhead in the presence of GSH serves as a surrogate measure of its electrophilicity. A shorter half-life indicates higher reactivity.
The following table summarizes the GSH t½ values for a selection of common cysteine-modifying warheads, categorized by their reaction mechanism. It is important to note that these values are compiled from various sources and experimental conditions may differ. Therefore, they should be considered as a relative guide to reactivity.
| Warhead Class | Example Warhead | Reaction Mechanism | GSH t½ (hours) | Reversibility |
| Michael Acceptors | Acrylamide | Michael Addition | > 48 | Irreversible |
| Cyano-acrylamide | Michael Addition | 1 - 10 | Reversible | |
| Vinyl Sulfone | Michael Addition | ~ 1 - 5 | Irreversible | |
| Maleimide | Michael Addition | < 0.1 | Irreversible | |
| Alkyl Halides | Chloroacetamide | Nucleophilic Substitution | ~ 0.5 - 2 | Irreversible |
| Bromoacetamide | Nucleophilic Substitution | < 0.1 | Irreversible | |
| Epoxides | Epoxide | Ring Opening | Variable | Irreversible |
| Alkynes | Propargylamide | Thiol-yne Addition | Variable | Irreversible |
| Nitriles | Nitrile | Nucleophilic Addition | Variable | Reversible |
Visualizing Reaction Mechanisms and Experimental Workflows
To better understand the chemical transformations and experimental procedures involved in characterizing cysteine-modifying warheads, the following diagrams illustrate key concepts.
Caption: Reaction mechanisms of common irreversible cysteine-modifying warheads.
Caption: A simplified workflow for the Glutathione (GSH) reactivity assay.
Caption: Workflow for isoTOP-ABPP to assess warhead selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of cysteine-modifying warheads. Below are protocols for two key experiments.
Glutathione (GSH) Reactivity Assay
This assay determines the intrinsic reactivity of a warhead by measuring its rate of reaction with glutathione.
Materials:
-
Test compound (warhead)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare fresh daily.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add PBS to a final volume of 980 µL.
-
Add 10 µL of the 10 mM test compound stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding 10 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM. The final reaction volume is 1 mL.
-
As a control, prepare a parallel reaction without GSH to assess compound stability.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the 50 µL aliquot to 150 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture and centrifuge at high speed for 10 minutes to precipitate proteins and other macromolecules.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Analyze the samples by LC-MS to determine the concentration of the remaining test compound. Monitor the disappearance of the parent compound's mass peak.
-
-
Data Analysis:
-
Calculate the natural logarithm of the percentage of the remaining test compound at each time point.
-
Plot the natural logarithm of the remaining compound concentration versus time.
-
The slope of the linear regression of this plot is the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k_obs.
-
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) for Selectivity Profiling
This chemoproteomic method allows for the proteome-wide assessment of a covalent inhibitor's selectivity by quantifying its engagement with cysteine residues in a complex biological sample.
Materials:
-
Cell lysate or intact cells
-
Test compound (covalent inhibitor)
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Isotopically light and heavy azide-tagged reporters (e.g., TEV-biotin-azide)
-
Trypsin
-
TEV protease
-
Streptavidin beads
-
LC-MS/MS system
Procedure:
-
Proteome Preparation and Treatment:
-
Prepare a soluble proteome from cultured cells or tissues.
-
Divide the proteome into two equal aliquots. Treat one with the test compound at a desired concentration and the other with vehicle (e.g., DMSO) as a control. Incubate for a specific time at 37°C.
-
-
Probe Labeling:
-
Add the IA-alkyne probe to both the treated and control proteomes to label cysteine residues that were not engaged by the test compound.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an isotopically light reporter to the control proteome and an isotopically heavy reporter to the test compound-treated proteome.
-
-
Sample Combination and Digestion:
-
Combine the light- and heavy-labeled proteomes in a 1:1 ratio.
-
Perform an on-bead tryptic digestion to generate peptides.
-
-
Enrichment of Labeled Peptides:
-
Use streptavidin beads to enrich for the biotin-tagged peptides (i.e., those that reacted with the IA-alkyne probe).
-
-
TEV Protease Cleavage:
-
Release the enriched peptides from the beads by cleavage with TEV protease.
-
-
LC-MS/MS Analysis:
-
Analyze the released peptides by LC-MS/MS to identify the cysteine-containing peptides and quantify the relative abundance of the light and heavy isotopic pairs.
-
-
Data Analysis:
-
The ratio of the heavy to light peptide signals for each identified cysteine indicates the degree of engagement by the test compound. A ratio significantly less than 1 suggests that the cysteine was targeted by the covalent inhibitor. This allows for the identification of on-target and off-target interactions across the proteome.
-
A Researcher's Guide to Cross-Validation of Proteomic Data from Cysteine Modification Experiments
For researchers, scientists, and drug development professionals, the robust analysis of protein cysteine modifications is crucial for understanding cellular signaling, identifying drug targets, and developing novel therapeutics. This guide provides a comprehensive overview of the cross-validation of proteomic data from experiments utilizing cysteine-modifying reagents, often employed to study redox regulation and drug-target engagement. We will delve into the experimental protocols, present data in a clear, comparable format, and visualize complex workflows and pathways to facilitate a deeper understanding of the methodologies.
Comparative Analysis of Cysteine Modification
The following tables present illustrative quantitative data from a hypothetical experiment using a cysteine-modifying reagent, which we will refer to as "Cys-Modifier X," to enrich and identify proteins with reactive cysteine residues. The data compares a treated versus an untreated control group, showcasing how such data is typically presented for cross-validation and interpretation.
Table 1: Quantitative Proteomic Analysis of Cysteine-Modified Peptides
| Protein ID | Gene Name | Peptide Sequence | Modification Site | Log2 Fold Change (Treated/Control) | p-value |
| P04406 | GAPDH | K.VGVNGFGRIGRLVTR(C)A(C)FNSGK.V | C152 | 2.1 | 0.001 |
| P62258 | PPIA | K.L(C)KIEGDEFK.S | C57 | 1.8 | 0.005 |
| Q06830 | PRDX1 | K.V(C)PAGWKPGSK.T | C52 | -1.5 | 0.012 |
| P31946 | HSPA8 | K.FEELNADLFR(C)THLIVTR.N | C267 | 1.2 | 0.021 |
| P08670 | VIM | K.LGDVY(C)SRAPAG.G | C328 | -1.1 | 0.035 |
Table 2: Pathway Enrichment Analysis of Differentially Modified Proteins
| Pathway ID | Pathway Name | Number of Proteins | p-value |
| hsa00010 | Glycolysis / Gluconeogenesis | 5 | 0.0002 |
| hsa04110 | Cell Cycle | 4 | 0.0015 |
| hsa03010 | Ribosome | 3 | 0.018 |
| hsa04810 | Regulation of Actin Cytoskeleton | 3 | 0.045 |
Experimental Protocols
A detailed methodology is critical for the reproducibility and cross-validation of proteomic data. Below is a typical workflow for a quantitative cysteine modification proteomics experiment.
Protocol 1: Sample Preparation and Cysteine Labeling
-
Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Free cysteine residues in their reduced form are first blocked with a light-isotope-labeled alkylating agent, such as N-ethylmaleimide (NEM).
-
Reversibly oxidized cysteine residues are then reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
The newly exposed free thiols are then labeled with a heavy-isotope-labeled alkylating agent that also contains a biotin tag for enrichment (e.g., biotin-maleimide with a heavy isotope label).
-
-
Protein Digestion: The labeled proteins are digested into peptides using a protease, typically trypsin, overnight at 37°C.
-
Enrichment of Biotinylated Peptides: The peptide mixture is incubated with streptavidin-coated beads to capture the biotin-labeled peptides (those that were originally oxidized).
-
Elution: The enriched peptides are eluted from the beads, often using a high concentration of biotin or by cleaving a linker within the labeling reagent.
Protocol 2: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to fragment the most abundant peptides for sequencing.
-
Database Searching: The raw MS/MS data is searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.[1] The search parameters include the specification of the light and heavy alkylation modifications on cysteine residues.
-
Quantification and Statistical Analysis: The relative abundance of the heavy-labeled peptides (modified) to the total peptide amount (or a spike-in standard) is calculated. Statistical tests (e.g., t-test) are applied to identify significantly changing cysteine modifications between different experimental conditions.
-
Cross-Validation: To ensure the validity of the results, a target-decoy database search strategy is commonly employed to estimate the false discovery rate (FDR).[2] Additionally, independent validation of key findings can be performed using orthogonal methods like Western blotting with modification-specific antibodies or by using a different enrichment strategy.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams depicting a typical experimental workflow and a relevant signaling pathway involving cysteine modifications.
Conclusion
The cross-validation of proteomic data from cysteine modifier experiments is a multi-faceted process that relies on meticulous experimental execution, robust data analysis pipelines, and orthogonal validation strategies. By employing stable isotope labeling, affinity enrichment, and high-resolution mass spectrometry, researchers can confidently identify and quantify cysteine modifications across the proteome. The illustrative data and protocols provided in this guide serve as a foundational resource for designing and interpreting such experiments, ultimately contributing to the advancement of our understanding of redox biology and the development of targeted therapies.
References
A Comparative Guide to Reversible and Irreversible Cysteine Modification
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery. The unique nucleophilicity of the cysteine thiol group allows for targeted covalent labeling, enabling the study of protein function, the development of antibody-drug conjugates (ADCs), and the design of targeted covalent inhibitors. A critical consideration in these applications is the nature of the covalent bond formed: is it a permanent, irreversible linkage or a dynamic, reversible one?
This guide provides an objective comparison of common chemical tools used for both irreversible and reversible cysteine modification, supported by experimental data and detailed methodologies to inform the selection of the most appropriate reagent for a given research question.
At a Glance: Irreversible vs. Reversible Cysteine Modification
The choice between an irreversible and a reversible cysteine modifier depends entirely on the experimental goal. Irreversible modifiers are ideal for applications requiring a stable, permanent label, such as in standard proteomics workflows to prevent disulfide bond formation. In contrast, reversible modifiers are essential for studying dynamic cellular processes, developing cleavable linkers in drug delivery, or investigating the functional consequences of transient protein modifications.
| Feature | Irreversible Modification | Reversible Modification |
| Bond Stability | Forms a highly stable, permanent covalent bond. | Forms a labile covalent bond that can be cleaved under specific conditions. |
| Primary Use Cases | - Proteomics sample preparation (alkylation)- Permanent labeling of proteins- Targeted covalent inhibitors | - Studying dynamic post-translational modifications- Cleavable linkers in ADCs- Probing redox signaling pathways |
| Common Reagents | - Haloacetamides (e.g., Iodoacetamide)- Maleimides (generally considered irreversible under many conditions) | - Pyridyl Disulfides- Thiol-reactive reagents targeting oxidized cysteines- Maleimides (can be reversible under certain conditions) |
In-Depth Comparison of Cysteine Modifying Reagents
Here, we compare two of the most widely used classes of cysteine-modifying reagents: haloacetamides (represented by iodoacetamide) as a classic irreversible modifier, and maleimides (represented by N-ethylmaleimide), which are predominantly used for irreversible modification but exhibit context-dependent reversibility. We also introduce pyridyl disulfides as a truly reversible modifying agent.
Quantitative Performance Comparison
The following table summarizes key performance indicators for iodoacetamide (IAM) and N-ethylmaleimide (NEM), two workhorses in the field of cysteine modification.
| Feature | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | Pyridyl Disulfides |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | Thiol-Disulfide Exchange |
| Bond Type | Thioether (Irreversible) | Thioether (Largely irreversible, but can undergo retro-Michael reaction) | Disulfide (Reversible) |
| Optimal pH | 7.5 - 8.5[1] | 6.5 - 7.5[2][3] | 4.0 - 5.0 for activation, higher pH for exchange[4] |
| Reaction Rate | Fast | Very Fast (approx. 1,000x faster than with amines at pH 7.0)[2] | Fast |
| Second-Order Rate Constant (k₂) | ~107 M⁻¹s⁻¹ (with thioredoxin at pH 7.2) | 14 M⁻¹s⁻¹ (with cysteine at pH 4.95) | Not readily available in a comparable format |
| Specificity for Cysteine | High, but can react with Met, Lys, His, Asp, Glu, and N-terminus at higher pH, concentration, or temperature. | High at pH 6.5-7.5. Can react with primary amines (e.g., lysine) above pH 7.5. | High for thiols |
| Reversibility | No | Yes, via retro-Michael reaction, especially in the presence of other thiols. The half-life of the adduct can range from hours to days. | Yes, by reduction with agents like DTT or TCEP. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical mechanisms of these cysteine modifiers and a typical experimental workflow for assessing the reversibility of cysteine modifications.
Experimental Protocols
Protocol 1: Irreversible Alkylation of Cysteine Residues for Proteomics
This protocol describes the standard procedure for reducing and irreversibly alkylating cysteine residues in a protein sample to prepare it for mass spectrometry analysis, preventing the reformation of disulfide bonds.
Materials:
-
Protein sample
-
Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 200 mM Dithiothreitol (DTT) stock solution
-
Alkylating agent: 500 mM Iodoacetamide (IAM) stock solution (freshly prepared in denaturation buffer and protected from light)
-
Quenching solution: 200 mM DTT stock solution
-
Buffer for downstream analysis (e.g., 50 mM Ammonium Bicarbonate)
Procedure:
-
Denaturation and Reduction: a. To your protein sample, add denaturation buffer to the desired final protein concentration. b. Add the 200 mM DTT stock solution to a final concentration of 10 mM. c. Incubate the sample at 56°C for 30-60 minutes to reduce all disulfide bonds. d. Allow the sample to cool to room temperature.
-
Alkylation: a. In the dark, add the freshly prepared 500 mM IAM stock solution to a final concentration of 25 mM. b. Incubate the sample at room temperature for 30 minutes in the dark.
-
Quenching: a. Add the 200 mM DTT stock solution to a final concentration of 10 mM to quench the excess IAM. b. Incubate for 15 minutes at room temperature in the dark.
-
Sample Cleanup: a. Proceed with buffer exchange or dialysis to remove urea, DTT, and IAM for downstream applications like tryptic digestion and mass spectrometry.
Protocol 2: Differential Alkylation (Biotin Switch Assay) to Detect Reversibly Oxidized Cysteines
This protocol allows for the specific labeling of cysteine residues that were reversibly oxidized in their native state.
Materials:
-
Cell or tissue lysate
-
Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine) with 1% SDS
-
Blocking Agent: 100 mM N-ethylmaleimide (NEM) in ethanol
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Labeling Agent: 10 mM Biotin-HPDP (or another thiol-reactive biotin probe) in DMSO
-
Acetone (ice-cold)
-
Resuspension Buffer (e.g., HEN with 1% SDS)
-
Streptavidin-agarose beads
Procedure:
-
Blocking of Free Thiols: a. To your lysate, add Blocking Buffer. b. Add NEM to a final concentration of 50 mM to block all free, reduced cysteine thiols. c. Incubate at 37°C for 1 hour with gentle agitation.
-
Protein Precipitation: a. Precipitate the proteins by adding 3 volumes of ice-cold acetone. b. Incubate at -20°C for 20 minutes. c. Centrifuge to pellet the protein and discard the supernatant. Wash the pellet with ice-cold acetone to remove excess NEM.
-
Reduction of Reversibly Modified Cysteines: a. Resuspend the protein pellet in Resuspension Buffer. b. Add DTT to a final concentration of 25 mM to reduce the reversibly oxidized cysteines. c. Incubate at 37°C for 1 hour.
-
Labeling of Newly Exposed Thiols: a. Add Biotin-HPDP to a final concentration of 2 mM. b. Incubate at room temperature for 1 hour.
-
Affinity Purification: a. The biotin-labeled proteins can now be enriched using streptavidin-agarose beads. b. After washing the beads, the enriched proteins can be eluted and analyzed by Western blot or mass spectrometry.
Conclusion
The decision to use a reversible or irreversible cysteine modifier is a critical juncture in experimental design. Irreversible reagents like iodoacetamide are invaluable for creating stable modifications for applications such as quantitative proteomics. N-ethylmaleimide, while often used for irreversible labeling due to its high reactivity, possesses an inherent, albeit slow, reversibility that must be considered, particularly in in vivo contexts where thiol exchange can occur. For studies requiring the cleavage of the modifier, pyridyl disulfides offer a robustly reversible option through thiol-disulfide exchange.
By understanding the distinct chemical mechanisms, reaction kinetics, and potential side reactions of these reagents, researchers can select the optimal tool to precisely interrogate the role of cysteine residues in biological systems. The provided protocols offer a starting point for the practical application of these powerful chemical probes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Specificity of Cysteine Modifying Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise chemical modification of cysteine residues within proteins is a cornerstone of contemporary biological research. The unique nucleophilicity of the cysteine thiol group makes it a prime target for chemical probes designed to elucidate protein function, identify drug targets, and develop novel covalent therapeutics. The choice of a cysteine-modifying reagent is critical, as its specificity directly impacts the reliability and interpretation of experimental results. This guide provides an objective comparison of Iodoacetamide (IAM), a widely used cysteine modifier, with several common alternatives, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Cysteine Modifying Reagents
The selection of an appropriate reagent for cysteine modification is dictated by a balance of reactivity, specificity, and the demands of the downstream application. The following table summarizes key performance metrics for Iodoacetamide and other popular alternatives.
| Reagent | Reaction Mechanism | Typical Reaction Time | Optimal pH | Specificity | Common Off-Target Residues |
| Iodoacetamide (IAM) | SN2 Alkylation | 30-60 minutes | 7.5 - 8.5 | High for thiols, but off-target reactions can occur[1] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus[2][3] |
| 2-Bromoacetamide | SN2 Alkylation | Comparable to IAM | 7.5 - 8.5 | Similar to IAM | Expected to be similar to IAM[2] |
| Iodoacetone | SN2 Alkylation | Potentially faster than IAM | Likely 7.5 - 8.5 | Potentially lower than IAM due to higher reactivity[1] | Lysine, Histidine, and other nucleophiles |
| 4-Vinylpyridine (4-VP) | Michael Addition | 90-120 minutes | 7.5 - 8.5 | Higher than IAM, more specific to thiols | Minimal with other functional groups |
| N-Ethylmaleimide (NEM) | Michael Addition | < 5 minutes | Below neutral for improved specificity | Less specific than IAM, especially at higher pH and concentrations | Histidine, Lysine |
Mandatory Visualization
Signaling Pathways
Cysteine modifications play a critical role in regulating cellular signaling. Below are diagrams of two key pathways where the specificity of cysteine modification is paramount for accurate investigation.
Caption: EGFR signaling pathway, highlighting the redox-sensitive Cys797 residue.
Caption: The Keap1-Nrf2 signaling pathway, regulated by modifications of Keap1 cysteine residues.
Experimental Workflow
To empirically determine the specificity of a cysteine modifier, a competitive activity-based protein profiling (ABPP) approach is often employed.
Caption: A generalized workflow for competitive activity-based protein profiling (ABPP).
Experimental Protocols
Protocol 1: General Cysteine Alkylation for Proteomics
This protocol describes the standard procedure for reducing and alkylating cysteine residues in a protein sample prior to mass spectrometry analysis.
Materials:
-
Protein sample
-
Denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylation reagent (e.g., 200 mM Iodoacetamide (IAM) solution, freshly prepared in the dark)
-
Quenching solution (e.g., 200 mM DTT)
-
Ammonium bicarbonate solution (50 mM)
Procedure:
-
Protein Denaturation: Resuspend the protein sample in denaturation buffer.
-
Reduction: Add the reducing agent to a final concentration of 10 mM. Incubate for 1 hour at 37°C.
-
Alkylation: Add the alkylation reagent to a final concentration of 20 mM. Incubate for 30-45 minutes at room temperature in the dark.
-
Quenching: Add the quenching solution to a final concentration of 20 mM to consume excess alkylating reagent. Incubate for 15 minutes at room temperature.
-
Buffer Exchange: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of the denaturant (e.g., urea to < 1 M). The sample is now ready for enzymatic digestion (e.g., with trypsin).
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Specificity Assessment
This protocol allows for the proteome-wide assessment of a cysteine modifier's specificity by competing its binding against a broad-spectrum cysteine probe.
Materials:
-
Cell lysate
-
Test cysteine modifier (e.g., Iodoacetamide) at various concentrations
-
Broad-spectrum cysteine probe with an alkyne handle (e.g., Iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-coated beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., buffer containing DTT to cleave disulfide-linked linkers, or on-bead digestion)
-
Reagents for tryptic digestion and LC-MS/MS analysis
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates under native conditions.
-
Inhibitor Incubation: Treat the proteome with the test cysteine modifier at a range of concentrations. Include a vehicle-only control. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Probe Labeling: Add the broad-spectrum alkyne-functionalized cysteine probe to all samples. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide and the necessary catalytic reagents. This attaches a biotin tag to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Add streptavidin-coated beads to the samples and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Perform tryptic digestion of the enriched proteins directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of cysteine-containing peptides between the inhibitor-treated and control samples. A decrease in the signal for a specific cysteine peptide in the treated sample indicates that the test modifier has reacted with that cysteine, preventing its labeling by the broad-spectrum probe. This allows for the determination of the modifier's targets and its specificity across the proteome.
Conclusion
The choice of a cysteine-modifying reagent has significant implications for the outcome and interpretation of experiments in chemical biology and drug discovery. Iodoacetamide remains a widely used and effective reagent for cysteine alkylation due to its high reactivity. However, its potential for off-target modifications necessitates careful consideration of experimental conditions and the inclusion of appropriate controls. Reagents like 4-vinylpyridine offer higher specificity at the cost of slower reaction kinetics. For applications demanding rapid labeling, N-Ethylmaleimide is a viable option, though its specificity can be lower. The development of novel, highly specific, and reactive probes continues to expand the toolkit available to researchers. Ultimately, the optimal choice of a cysteine modifier depends on the specific experimental goals, with a trade-off between reactivity and specificity that must be carefully evaluated. The use of advanced proteomic techniques, such as competitive ABPP, is invaluable for rigorously benchmarking the specificity of these reagents in a complex biological context.
References
A Comparative Guide to the Cellular Toxicity of Cysteine-Modifying Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular toxicity of several cysteine-modifying compounds. The information presented is curated from experimental data to assist researchers in evaluating the cytotoxic potential of these agents in various cell lines. This document summarizes quantitative toxicity data, details common experimental protocols for assessing cytotoxicity, and visualizes the known signaling pathways involved in the toxic effects of these compounds.
Quantitative Comparison of Cellular Toxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cysteine-modifying compounds across different human cancer cell lines. These values represent the concentration of a compound required to inhibit the growth of 50% of the cell population and are a standard measure of cytotoxicity.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time | Assay |
| Menadione | HepG2 (Human Hepatocellular Carcinoma) | ~13.7 | 24 h | MTT |
| H4IIE (Rat Hepatoma) | 25 | 24 h | MTT[1][2] | |
| Parthenolide | SiHa (Human Cervical Cancer) | 8.42 ± 0.76 | Not Specified | MTT/LDH[3][4] |
| MCF-7 (Human Breast Adenocarcinoma) | 9.54 ± 0.82 | Not Specified | MTT/LDH[3] | |
| GLC-82 (Human Non-small Cell Lung Cancer) | 6.07 ± 0.45 | Not Specified | MTT | |
| A549 (Human Non-small Cell Lung Cancer) | 15.38 ± 1.13 | Not Specified | MTT | |
| H1650 (Human Non-small Cell Lung Cancer) | 9.88 ± 0.09 | Not Specified | MTT | |
| H1299 (Human Non-small Cell Lung Cancer) | 12.37 ± 1.21 | Not Specified | MTT | |
| PC-9 (Human Non-small Cell Lung Cancer) | 15.36 ± 4.35 | Not Specified | MTT | |
| Ebselen | A549 (Human Lung Carcinoma) | ~12.5 | 24 h | Not Specified |
| Calu-6 (Human Lung Carcinoma) | ~10 | 24 h | Not Specified | |
| HPF (Human Pulmonary Fibroblasts) | ~20 | 24 h | Not Specified | |
| SKBR3 (Human Breast Adenocarcinoma) | 23.9 | 24 h | Proliferation Assay | |
| BT474 (Human Breast Ductal Carcinoma) | Not Specified | Not Specified | Proliferation Assay | |
| N-Ethylmaleimide | HeLa (Human Cervical Cancer) | Not Specified | Not Specified | Not Specified |
| Iodoacetamide | Jurkat (Human T-cell Leukemia) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cellular toxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cysteine-modifying compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Formazan Solubilization: After incubation, add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of dead cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by caspase-3, releases a chromophore or fluorophore.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Caspase-3 Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric) using a microplate reader.
-
Data Analysis: The increase in signal is proportional to the caspase-3 activity and the level of apoptosis.
Signaling Pathways and Mechanisms of Toxicity
The cytotoxicity of cysteine-modifying compounds often involves the disruption of critical cellular signaling pathways. The following diagrams illustrate the known mechanisms for menadione, parthenolide, and ebselen.
Menadione induces cytotoxicity primarily through the generation of reactive oxygen species (ROS). This oxidative stress leads to DNA damage and subsequent activation of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair that can also trigger cell death when overactivated. Additionally, ROS can upregulate the expression of Fas ligand (FasL), leading to the activation of the extrinsic apoptosis pathway. Menadione also directly impacts mitochondrial function, further contributing to apoptotic cell death.
Parthenolide induces apoptosis through both the extrinsic and intrinsic pathways. It upregulates the death receptor 5 (TNFRSF10B) and the pro-apoptotic protein NOXA (PMAIP1). Upregulation of TNFRSF10B leads to the activation of caspase-8, which in turn cleaves Bid to its truncated form, tBid. Both tBid and NOXA activate Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the formation of the apoptosome and the activation of caspase-9 and the executioner caspase-3. Parthenolide can also induce the generation of ROS, which further contributes to mitochondrial dysfunction and apoptosis.
Ebselen exerts its cytotoxic effects through multiple mechanisms. It is known to deplete intracellular glutathione (GSH), a key antioxidant, which leads to an increase in reactive oxygen species (ROS) and oxidative stress. Ebselen can also directly inhibit enzymes such as glutamate dehydrogenase, further contributing to cellular dysfunction. The accumulation of ROS and inhibition of critical enzymes lead to mitochondrial dysfunction, cell cycle arrest, and ultimately, cell death.
This guide serves as a foundational resource for understanding and comparing the cellular toxicity of cysteine-modifying compounds. The provided data and protocols can aid in the design of future experiments and the development of novel therapeutic agents.
References
- 1. The extracellular release of DNA and HMGB1 from Jurkat T cells during in vitro necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary studies on the validity of in vitro measurement of drug toxicity using HeLa cells. III. Lethal action to man of 43 drugs related to the HeLa cell toxicity of the lethal drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of NK cell-mediated cytotoxicity using radioactive and flow cytometric cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cys Modifier 1
This guide provides essential safety and logistical information for the proper disposal of Cys modifier 1 (MedChemExpress Catalog No.: HY-111945). The following procedures are based on the Safety Data Sheet (SDS) classification of this product as a non-hazardous substance and general best practices for laboratory chemical waste management.
Key Safety and Classification Data
The Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture. However, standard laboratory safety protocols should always be followed when handling this and any other chemical.
| Property | Information | Reference |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress Safety Data Sheet for this compound (HY-111945)[1] |
| CAS Number | 2374314-08-4 | MedChemExpress Safety Data Sheet for this compound (HY-111945)[1] |
| Molecular Formula | C₁₈H₁₅N₅O₅ | MedChemExpress Safety Data Sheet for this compound (HY-111945)[1] |
| Molecular Weight | 381.34 g/mol | MedChemExpress Safety Data Sheet for this compound (HY-111945)[1] |
| First Aid Measures | Standard procedures for eye and skin contact, inhalation, and ingestion should be followed.[1] | MedChemExpress Safety Data Sheet for this compound (HY-111945) |
Experimental Protocols for Disposal
As this compound is classified as non-hazardous, no specific chemical neutralization or deactivation protocols are required. The primary disposal method involves segregation into the appropriate non-hazardous waste stream.
Disposal Workflow
The logical workflow for the disposal of this compound is outlined in the diagram below. This workflow ensures that the material is handled in accordance with its classification and general laboratory safety standards.
Caption: Disposal workflow for this compound.
Standard Operating Procedure (SOP) for Disposal
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.
2. Disposal of Unused Solid this compound:
-
If the material is in its solid (powder) form, it should be disposed of in a designated container for non-hazardous solid chemical waste.
-
Do not dispose of solid chemicals in the regular trash to avoid accidental exposure to custodial staff.
3. Disposal of this compound Solutions:
-
Solvent Assessment: The disposal method for a solution of this compound is determined by the solvent used.
-
Aqueous Solutions: If dissolved in a non-hazardous aqueous buffer, the solution can be disposed of in the designated non-hazardous liquid waste container. Do not pour down the drain unless permitted by your institution's environmental health and safety (EHS) office.
-
Organic Solvents (e.g., DMSO): If dissolved in an organic solvent like DMSO, the entire solution must be treated as hazardous waste due to the solvent. Dispose of it in the appropriate hazardous liquid waste container, following your institution's guidelines for flammable or organic waste.
4. Disposal of Empty Containers:
-
Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) to remove any residual powder.
-
Collect the rinsate and dispose of it with the corresponding solvent waste stream.
-
After rinsing, deface or remove the original label.
-
The clean, empty container can then be disposed of in the regular laboratory glassware or plastic recycling bin.
5. Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For a solid spill, gently sweep up the material to avoid creating dust and place it in the non-hazardous solid waste container.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the appropriate waste container (non-hazardous for aqueous solutions, hazardous for organic solvent solutions).
-
Clean the spill area with soap and water.
Disclaimer: This document provides guidance based on the manufacturer's safety data sheet. All laboratory personnel are responsible for following the specific waste disposal policies and procedures established by their institution's Environmental Health and Safety (EHS) department. If there is any uncertainty, consult your EHS office before proceeding with disposal.
References
Personal protective equipment for handling Cys modifier 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of Cys modifier 1, a cysteine-selective protein modifier used for bioconjugation. Adherence to these procedures is crucial for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory best practices for handling chemical compounds should be strictly followed. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a protective barrier against skin contact and potential absorption of the fluorescent dye. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from accidental splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin from spills. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | This compound has low volatility. However, if there is a risk of generating dust or aerosols, work in a fume hood. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
For procedures that may generate dust (e.g., weighing the solid compound) or aerosols, use a chemical fume hood.
-
An eyewash station and safety shower should be readily accessible.
Handling Procedures:
-
Before handling, inspect all PPE for integrity.
-
When weighing the solid form of this compound, do so in a fume hood or a designated area with local exhaust ventilation to minimize inhalation of any fine particulates.
-
Avoid all personal contact with the product.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Protect from light, as it is a fluorescent compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, labeled waste container for non-hazardous chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a clearly labeled, sealed container for non-hazardous aqueous chemical waste. Do not pour solutions down the drain unless permitted by your institution's specific guidelines for non-hazardous fluorescent dye disposal. Some institutions may require chemical deactivation or collection by a specialized waste management service.
-
Sharps: Any sharps (e.g., needle tips) used to handle solutions of this compound should be disposed of in a designated sharps container.
Decontamination:
-
For minor spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Clean the spill area with a suitable solvent such as isopropyl alcohol or a non-chlorinated automotive brake cleaner, followed by soap and water.[2] Always wear appropriate PPE during cleanup.
Experimental Protocol: Fluorescent Labeling of a Protein with this compound
This protocol provides a general procedure for the covalent labeling of a cysteine residue on a target protein with a cysteine-reactive fluorescent dye like this compound.
Materials:
-
Target protein with at least one accessible cysteine residue
-
This compound
-
Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis tubing
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose the cysteine, add a 10-fold molar excess of DTT and incubate for 30 minutes at room temperature.
-
Crucially, remove the DTT using a desalting column immediately before adding this compound, as the DTT will react with the modifier.[2]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Protect the solution from light.
-
-
Labeling Reaction:
-
To the DTT-free protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.
-
Incubate the reaction in the dark for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the desired storage buffer.
-
-
Verification and Storage:
-
Confirm labeling by measuring the absorbance of the protein and the fluorophore.
-
Store the labeled protein at -20°C or -80°C, protected from light.
-
Visual Workflows
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
